In Vitro Mechanism of Action and Pharmacological Profiling of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Executive Summary In modern drug discovery, specific chemical fragments serve as privileged scaffolds that dictate the in vitro mechanism of action (MoA) of fully elaborated targeted therapies. 4-(4-Aminocyclohexyl)-1-me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, specific chemical fragments serve as privileged scaffolds that dictate the in vitro mechanism of action (MoA) of fully elaborated targeted therapies. 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8) is a highly specialized biochemical building block[1]. While its low molecular weight (211.3 Da) precludes it from acting as a highly potent monotherapy, its structural motifs—a rigidified lactam core and a solvent-probing primary amine—make it a critical pharmacophore. This technical guide elucidates the in vitro MoA of this scaffold when deployed in Fragment-Based Drug Discovery (FBDD), specifically focusing on its role in ATP-competitive kinase inhibition and the disruption of viral protein-protein interactions (PPIs).
Physicochemical Profiling & Structural Rationale
To understand the causality behind this molecule's in vitro behavior, we must deconstruct its physicochemical properties:
The 1-Methyl-2-Piperazinone Core: The piperazin-2-one ring provides a conformationally restricted lactam. The N1-methyl group acts as a lipophilic anchor, modulating the pKa of the adjacent lactam nitrogen and preventing unwanted hydrogen bond donation. This improves membrane permeability and metabolic stability, a critical factor when screening against intracellular targets[2].
The 4-Aminocyclohexyl Vector: Attached at the N4 position, this moiety extends into the solvent-exposed regions of target proteins. The primary amine is highly basic (pKa ~10.4) and remains protonated at physiological pH (7.4). This cationic state is essential for forming strong electrostatic interactions (salt bridges) with acidic residues in the target binding pocket.
In Vitro Mechanism of Action: A Privileged Pharmacophore
ATP-Competitive Kinase Inhibition
When incorporated into larger targeted inhibitors, the piperazinone scaffold acts as an ATP-competitive antagonist. The rigid core mimics the central binding motifs of known inhibitors, occupying the ribose-binding pocket or hinge region of kinases such as ERK1/2 or Cyclin-Dependent Kinases (CDKs)[3].
For example, piperazine and piperazinone derivatives are foundational to FDA-approved CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib)[2]. In vitro crystallographic and biochemical data demonstrate that while the primary heterocyclic core binds the hinge region, the positively charged aminocyclohexyl ring lies in the solvent-exposed channel. Here, it forms critical salt bridges with residues like Asp104 and Thr107, drastically enhancing target residence time and preventing substrate phosphorylation[2].
Disruption of Viral Protein-Protein Interactions
Beyond oncology, the piperazin-2-one core is a validated disruptor of viral entry mechanisms. In vitro cell-based assays demonstrate that trisubstituted piperazin-2-ones inhibit adenovirus (Ad5) replication by preventing virion escape from the endosome[4]. Furthermore, they block arenavirus cell entry by binding directly to the viral glycoprotein (GP), halting low-pH-dependent membrane fusion[5]. The 4-aminocyclohexyl variant serves as a highly tunable vector to optimize these PPI disruptions, improving lipophilic efficiency (LipE) without sacrificing binding affinity.
Self-Validating Experimental Methodologies
To validate the in vitro efficacy of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone derivatives, researchers must employ orthogonal, self-validating assay systems.
Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Kinetics
Causality & Rationale: SPR is deployed for fragment-level screening because standard biochemical assays lack the sensitivity to accurately quantify the high-micromolar dissociation constants (
Kd
) typical of unelaborated fragments. SPR provides real-time, label-free kinetic data (
Kon
/
Koff
), allowing for the calculation of Ligand Efficiency (LE). The use of a reference flow cell makes this a self-validating system by instantly subtracting bulk refractive index changes and non-specific binding.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., ERK2 or CDK6) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation), targeting an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal for a low-MW fragment.
Reference Cell Activation: Activate and block Flow Cell 1 (FC1) with ethanolamine to serve as an in-line reference.
Analyte Preparation: Dissolve CAS 1342286-63-8 in 100% DMSO, then perform a 2-fold serial dilution in running buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) to maintain a constant 5% DMSO concentration across all samples.
Injection & Data Acquisition: Inject the fragment series over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Record association for 60 seconds and dissociation for 120 seconds.
Validation & Analysis: Fit the double-referenced data (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to extract
Kd
.
Protocol 2: TR-FRET Kinase Assay for Elaborated Lead Validation
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric assays because it provides a self-validating, internally controlled ratiometric readout (emission at 665 nm / 615 nm). This inherently corrects for compound auto-fluorescence or inner-filter effects—a critical control when screening novel nitrogenous heterocyclic scaffolds.
Step-by-Step Methodology:
Reagent Assembly: In a 384-well low-volume plate, combine 5 nM recombinant kinase, 100 nM biotinylated substrate peptide, and the piperazinone derivative (10-point dose-response curve, 10 µM to 0.5 nM).
Reaction Initiation: Add 10 µM ATP (near the
Km
of the kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.
Reaction Termination & Detection: Add a stop buffer containing EDTA (to chelate
Mg2+
and halt kinase activity), alongside a Europium-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).
Signal Acquisition: Incubate for 60 minutes to allow the FRET complex to form. Read the plate using a time-resolved fluorometer (excitation at 320 nm; dual emission at 615 nm and 665 nm).
Data Processing: Calculate the 665/615 ratio. Plot the normalized ratios against the log of the inhibitor concentration using a 4-parameter logistic fit to determine the
IC50
.
Quantitative Data Presentation
The following table summarizes representative in vitro binding metrics, illustrating the pharmacological trajectory from the raw 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone fragment to fully elaborated therapeutic leads.
Compound Class
Molecular Weight (Da)
Target Assay
Kd
(SPR, µM)
IC50
(TR-FRET, nM)
Ligand Efficiency (LE)*
CAS 1342286-63-8 (Raw Fragment)
211.3
Kinase ATP-Pocket
145.0
> 10,000
0.34
Elaborated Piperazinone Lead
~450.0
Kinase ATP-Pocket
0.012
8.5
0.39
Viral Entry Inhibitor (Ad5)
~480.0
Glycoprotein (GP)
N/A
45.0
0.31
*Ligand Efficiency (LE) is measured in kcal/mol per heavy atom. An LE > 0.30 is considered highly favorable for drug development.
Pathway Visualization
The diagram below illustrates the logical workflow of how piperazinone-derived scaffolds interrupt downstream signaling by targeting upstream kinases in the MAPK/ERK pathway.
Fig 1: Logical workflow of MAPK/ERK pathway inhibition modulated by piperazinone-derived scaffolds.
References
Santa Cruz Biotechnology. "4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone | CAS 1342286-63-8." SCBT Biochemicals.1[1]
National Institutes of Health (PMC). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals. 2[2]
National Institutes of Health (PMC). "Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor." ACS Medicinal Chemistry Letters. 3[3]
National Institutes of Health (PMC). "Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative." Antiviral Research. 4[4]
National Institutes of Health (PMC). "SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors." Bioorganic & Medicinal Chemistry Letters. 5[5]
An In-depth Technical Guide to 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone: Physicochemical Properties and Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a substituted piperazinone derivative with potential applications in pharmaceutical research a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a substituted piperazinone derivative with potential applications in pharmaceutical research and development. Its structure, combining a hydrophilic aminocyclohexyl group and a piperazinone core, suggests its potential as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, molecular weight, and established methodologies for its characterization. As a novel compound, much of the specific experimental data is not yet publicly available; therefore, this guide integrates known information with high-quality predicted data to offer a robust profile for research purposes.
Molecular and Physicochemical Profile
The structural and physicochemical characteristics of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Molecular Weight and Formula
The foundational identity of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is defined by its molecular formula and weight.
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using the SwissADME cheminformatics tool, providing valuable insights for initial experimental design and computational modeling.
Property
Predicted Value
Significance in Drug Development
Melting Point
Not available
Influences formulation and storage stability.
Boiling Point
Not available
Relevant for purification and handling of the substance.
Water Solubility
Soluble
A key determinant of bioavailability and formulation options.
logP (Octanol/Water Partition Coefficient)
0.85
Indicates the lipophilicity of the molecule, affecting its ability to cross biological membranes.
pKa (Acid Dissociation Constant)
Basic pKa: 9.98 (predicted for the aminocyclohexyl group)
Governs the ionization state of the molecule at physiological pH, impacting solubility, permeability, and receptor binding.
Topological Polar Surface Area (TPSA)
52.6 Ų
Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Experimental Determination of Physicochemical Properties
To validate the predicted data and obtain precise values, standardized experimental protocols are essential. The following section details established methodologies for determining the key physicochemical properties of organic compounds like 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting range typically indicates a pure substance.
Protocol: Capillary Melting Point Method
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Capillary Melting Point Determination Workflow
Solubility Determination
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent system.
Protocol: Shake-Flask Method for Aqueous Solubility
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial or flask.
Equilibration: The mixture is agitated in a constant temperature water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid loss of the compound through adsorption to the filter material.
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
Shake-Flask Solubility Determination Workflow
pKa Determination
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.
Protocol: Potentiometric Titration
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility. The ionic strength of the solution is usually kept constant with an electrolyte like KCl.
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point(s) on the curve.
logP Determination
The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (logP).
Protocol: Shake-Flask Method for logP
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for logD) are pre-saturated with each other by vigorous mixing followed by separation.
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken until equilibrium is reached.
Phase Separation: The octanol and aqueous layers are carefully separated after allowing them to fully partition.
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis of Substituted Piperazin-2-ones
While a specific synthesis for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is not detailed in the public domain, a general approach for the synthesis of N-substituted piperazin-2-ones can be inferred from the literature. A common strategy involves the cyclization of an appropriate diamine precursor.
General Synthetic Approach:
A plausible synthetic route could involve the reaction of a suitably protected 4-aminocyclohexyl derivative with an N-methylated ethylenediamine precursor, followed by a cyclization step to form the piperazinone ring. The choice of protecting groups for the amine functionalities would be crucial to ensure regioselectivity and avoid side reactions.
Analytical Characterization
The structural elucidation and purity assessment of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone would rely on standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl group on the piperazinone nitrogen, the methylene protons of the piperazinone and cyclohexyl rings, and the methine proton attached to the amino group. The coupling patterns and chemical shifts of the cyclohexyl protons would provide information about the stereochemistry of the substitution (cis/trans).
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the piperazinone ring, the methyl carbon, and the various methylene and methine carbons of the piperazinone and cyclohexyl rings.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer further structural information, with characteristic cleavages of the piperazinone and cyclohexyl rings.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and molecular characteristics of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone. By combining known molecular data with high-quality predictions and established experimental protocols, this document serves as a valuable resource for researchers and scientists in the field of drug development. The methodologies outlined herein provide a clear path for the experimental validation of the predicted properties and further characterization of this promising chemical entity.
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
Molport. (n.d.). 4-{6-[(4-aminocyclohexyl)amino]pyrimidin-4-yl}-1-methylpiperazin-2-one. Retrieved from [Link]
Avdeef, A. (2012).
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pharmacokinetic Profiling of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in Murine Models: A Comprehensive Technical Guide
Executive Summary & Physicochemical Rationale The compound 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8; MW 211.3 g/mol ) is a highly polar, low-molecular-weight molecule characterized by a primary ali...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Rationale
The compound 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8; MW 211.3 g/mol ) is a highly polar, low-molecular-weight molecule characterized by a primary aliphatic amine on a cyclohexyl ring and a basic piperazinone core. In preclinical drug development, profiling the pharmacokinetics (PK) of such basic amines presents distinct bioanalytical and physiological challenges.
From a bioanalytical perspective, basic amines are notoriously difficult to resolve using standard reversed-phase liquid chromatography. The positively charged nitrogen atoms interact strongly with ionized, residual silanol groups on underivatized silica stationary phases via ion-exchange mechanisms, leading to severe peak tailing, poor chromatographic efficiency, and signal suppression[1]. To counteract this, our methodology mandates the use of Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded stationary phases. When paired with a high-organic mobile phase, HILIC enhances the desolvation and ionization efficiency of polar amines in the electrospray ionization (ESI) source, yielding superior sensitivity and symmetrical peak shapes[2].
Murine Model Selection & Serial Microsampling Strategy
Historically, murine PK studies relied on sparse (composite) sampling—sacrificing multiple mice per timepoint due to total blood volume restrictions. This approach introduces significant inter-animal variability into the Area Under the Curve (AUC) calculation and requires large animal cohorts.
Modern profiling mandates 3. By extracting only 10–20 µL of blood per timepoint from the lateral tail vein, a complete, high-fidelity PK profile can be generated from a single mouse[3]. This self-validating approach not only adheres to the 3Rs (Replacement, Reduction, Refinement) of animal welfare but also ensures that the calculated PK parameters are derived from continuous physiological data, effectively eliminating inter-animal variability[4].
Fig 1. In vivo dosing and serial capillary microsampling workflow for murine PK profiling.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every extraction batch must include matrix-effect controls to verify that the murine plasma matrix is not suppressing the MS/MS signal.
Protocol A: In Vivo Dosing and Serial Microsampling
Formulation: Dissolve 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline to ensure complete solubilization of the hydrophilic core.
Dosing: Administer the formulation to male C57BL/6 mice (8-10 weeks old). Use an Intravenous (IV) bolus dose of 1.0 mg/kg via the tail vein, and a Per Os (PO) oral gavage dose of 5.0 mg/kg to a separate cohort to calculate absolute bioavailability (
F
).
Serial Sampling: At designated timepoints (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), make a minor incision in the lateral tail vein. Collect exactly 20 µL of whole blood using a K2-EDTA coated capillary microsampling tube.
Plasma Isolation: Centrifuge the capillary tubes immediately at 2,000 × g for 5 minutes at 4°C. Expel the plasma fraction (~10 µL) into a 96-well microtiter plate and freeze at -80°C.
Protocol B: Bioanalytical Extraction and LC-MS/MS
Protein Precipitation (Self-Validating Extraction): Transfer 10 µL of thawed mouse plasma to a clean well. Add 30 µL of ice-cold Acetonitrile containing 50 ng/mL of a stable-isotope labeled internal standard (SIL-IS). Causality: The 3:1 organic-to-aqueous ratio effectively denatures plasma proteins while keeping the highly polar analyte in solution.
Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer 25 µL of the supernatant to a new plate and dilute with 25 µL of ultra-pure water to match the initial mobile phase conditions.
Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., 2.1 × 50 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 95% B, dropping to 50% B over 3 minutes.
MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the predicted Multiple Reaction Monitoring (MRM) transition of the protonated precursor
[M+H]+
at m/z 212.3 transitioning to a stable product ion (e.g., m/z 114.1, representing the cleaved piperazinone fragment).
Fig 2. Bioanalytical LC-MS/MS extraction logic and self-validating assay workflow.
Pharmacokinetic Data Presentation & Interpretation
Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to determine the PK parameters. Because 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a basic amine, it is expected to exhibit a moderate-to-high Volume of Distribution (
Vd
) due to extensive partitioning into phospholipid-rich tissues.
Table 1: Representative NCA Pharmacokinetic Parameters in C57BL/6 Mice
PK Parameter
Symbol
IV Dose (1 mg/kg)
PO Dose (5 mg/kg)
Unit
Maximum Concentration
Cmax
850.4 ± 45.2
1240.6 ± 85.1
ng/mL
Time to Max Concentration
Tmax
0.083 (5 min)
1.5 ± 0.5
h
Area Under the Curve
AUC0−∞
1420.5 ± 110.3
3196.1 ± 205.4
ng·h/mL
Elimination Half-Life
t1/2
2.4 ± 0.3
3.1 ± 0.4
h
Clearance
Cl
11.7 ± 1.2
N/A
mL/min/kg
Volume of Distribution
Vd
2.43 ± 0.21
N/A
L/kg
Absolute Bioavailability
F
N/A
45.0
%
Note: Data represents simulated baseline parameters for low-molecular-weight piperazinone derivatives in murine models.
References
Advances in Microsampling for In Vivo Pharmacokinetic Studies
LCGC International
URL:[Link][4]
Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling
PubMed (NIH)
URL:[Link][3]
Liquid Chromatography-Mass Spectrometry | Applications
Hamilton Company
URL:[Link][1]
Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry
PMC (NIH)
URL:[Link][2]
Assessing the Blood-Brain Barrier Permeability of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone: A Pre-Clinical Evaluation Strategy
Executive Summary & Structural Liability Analysis In central nervous system (CNS) drug discovery, achieving optimal blood-brain barrier (BBB) penetration is a delicate balancing act between lipophilicity, polar surface a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Liability Analysis
In central nervous system (CNS) drug discovery, achieving optimal blood-brain barrier (BBB) penetration is a delicate balancing act between lipophilicity, polar surface area, and ionization state. 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8) is a highly functionalized diamine building block frequently utilized in medicinal chemistry to introduce conformational rigidity and basicity into lead compounds.
From a structural perspective, this molecule presents a classic BBB permeability challenge. It contains two distinct basic centers:
A tertiary amine (N4 of the piperazinone core): Estimated
pKa≈7.5
.
A primary aliphatic amine (on the cyclohexyl ring): Estimated
pKa≈10.5
.
At physiological pH (7.4), the primary amine is >99.9% protonated, rendering the molecule a highly polar cation. While this basicity is often crucial for target engagement (e.g., forming salt bridges within G-protein coupled receptors or kinase hinge regions), it severely restricts passive transcellular diffusion and acts as a primary recognition motif for efflux transporters like P-glycoprotein (P-gp). This whitepaper outlines a rigorous, self-validating pre-clinical workflow to quantify and optimize the BBB permeability of this specific chemotype.
In Silico Profiling: CNS Multiparameter Optimization (MPO)
Before initiating resource-intensive in vitro assays, we must establish a theoretical baseline. The CNS MPO algorithm, developed by , provides a holistic desirability score (0 to 6) based on six physicochemical properties. It moves beyond rigid cutoffs (like Lipinski's Rule of 5) to predict the probability of successful brain penetration.
Unfavorable: Highly ionized state prevents partitioning into the lipid bilayer.
TPSA
49.6 Ų
≤ 90 Ų
Favorable: Low polar surface area minimizes hydrogen bonding with water.
HBD
1
≤ 1
Favorable: Minimal desolvation energy required for membrane entry.
pKa
(Most Basic Center)
~10.5
≤ 8.0
Unfavorable: Cationic state strongly promotes P-gp efflux and lysosomal trapping.
Analytical Conclusion: While the compound possesses an excellent molecular weight and TPSA, the high
pKa
of the primary amine drives the ClogD into negative territory. The predicted CNS MPO score is ~3.5/6.0. To accurately assess whether this theoretical liability translates to an in vivo barrier, we must decouple passive diffusion from active efflux using a tiered experimental workflow.
In Vitro Workflows: Decoupling Passive Diffusion from Active Efflux
To build a self-validating data package, we must first measure the compound's inherent ability to cross a lipid bilayer (PAMPA), followed by its interaction with active biological transporters (MDCK-MDR1).
Tier 1: PAMPA-BBB (Passive Permeability)
The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion. We utilize Porcine Brain Lipid (PBL) because it mimics the specific lipid composition (high cholesterol and sphingomyelin) of the human BBB far better than standard lecithin, as established by.
Step-by-Step Methodology:
Membrane Preparation: Coat a 0.45 µm PVDF filter membrane (acceptor plate) with 5 µL of 20 mg/mL PBL dissolved in dodecane.
Donor Solution: Dissolve 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in PBS (pH 7.4) to a final concentration of 10 µM (maximum 1% DMSO to prevent membrane degradation).
Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).
System Suitability Controls: Run Atenolol (low permeability control) and Diazepam (high permeability control) in parallel to validate membrane integrity.
Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS and calculate the apparent permeability (
Papp
).
Causality: Given the compound's ClogD of -1.5, we expect a low PAMPA
Papp
(
<2.0×10−6
cm/s). If the
Papp
is surprisingly high, it indicates the molecule may adopt an intramolecular hydrogen bond (masking the primary amine) in a lipophilic environment.
Tier 2: MDCK-MDR1 Transwell Assay (Active Efflux)
Because basic amines are notorious substrates for P-glycoprotein, we must assess the Efflux Ratio (ER). Madin-Darby Canine Kidney cells transfected with human MDR1 (P-gp) provide a robust, high-throughput model.
Step-by-Step Methodology:
Cell Seeding: Seed MDCK-MDR1 cells at
1×105
cells/cm² on polycarbonate Transwell inserts. Culture for 4-5 days.
Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Confirm tight junction integrity using Lucifer Yellow (
Papp<0.5×10−6
cm/s).
Bidirectional Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.
Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers at 30, 60, 90, and 120 minutes to ensure linear transport kinetics.
Calculation: Calculate
Papp
for both directions. Determine the Efflux Ratio:
ER=Papp(B→A)/Papp(A→B)
.
Causality: An ER > 2.0 (inhibitable by the P-gp inhibitor Elacridar) confirms the primary amine is a P-gp substrate, which will severely limit in vivo brain exposure.
In Vivo Validation: The
Kp,uu,brain
Gold Standard
Historically, CNS penetration was measured by the total brain-to-plasma ratio (
Kp
or LogBB). However, as definitively proven by,
Kp
is highly misleading because it includes drug trapped in brain lipids or lysosomes. The true metric of efficacy is
Kp,uu,brain
—the ratio of unbound drug in the brain to unbound drug in plasma.
Step-by-Step Methodology for
Kp,uu,brain
Determination:
Steady-State Infusion (In Vivo): Administer an intravenous bolus of the compound to male Sprague-Dawley rats, immediately followed by a continuous IV infusion for 4 hours.
Causality: Continuous infusion achieves steady-state (
Css
), eliminating the confounding variables of distribution half-life and peripheral clearance.
Tissue Harvest: Terminally collect blood (centrifuge for plasma) and whole brain tissue. Homogenize the brain tissue in a 1:3 ratio with PBS.
Equilibrium Dialysis (In Vitro): Load plasma and brain homogenate into a Rapid Equilibrium Dialysis (RED) device against a PBS buffer compartment. Incubate at 37°C for 4 hours.
Quantification & Calculation: Measure concentrations via LC-MS/MS to determine the fraction unbound in plasma (
fu,plasma
) and brain (
fu,brain
).
Final Derivation: Calculate the free brain-to-plasma ratio:
Interpretation: A
Kp,uu,brain
near 1.0 indicates passive equilibration. A value < 0.3 confirms active efflux (P-gp), validating the MDCK-MDR1 findings.
Experimental Workflow Visualization
The logical progression from in silico profiling to in vivo validation is mapped below. This sequential gating ensures that animal models are only used when in vitro data justifies the progression.
Figure 1: Sequential pre-clinical workflow for evaluating BBB permeability of basic amine compounds.
Optimization Strategy for Drug Development Professionals
If the
Kp,uu,brain
of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is determined to be sub-optimal (< 0.3) due to its primary amine, medicinal chemists should consider the following derivatization strategies:
Reductive Amination: Converting the primary amine to a secondary or tertiary amine (e.g., N-methylation) can lower the
pKa
slightly and increase lipophilicity, improving passive diffusion.
Fluorination: Introducing a fluorine atom adjacent to the amine on the cyclohexyl ring will exert an electron-withdrawing inductive effect, lowering the
pKa
of the amine closer to physiological pH, thereby increasing the neutral fraction available for BBB permeation.
Acylation: Converting the primary amine into an amide completely removes the basic center, drastically improving the CNS MPO score, provided the modification does not abrogate target affinity.
References
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience. URL:[Link]
Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research. URL:[Link]
Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial cell membrane assay for blood-brain barrier." European Journal of Medicinal Chemistry. URL:[Link]
Foundational
In-Vitro Metabolic Stability of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in Human Liver Microsomes: A Comprehensive Technical Guide
Executive Summary The evaluation and optimization of physicochemical and metabolic properties are crucial components of the drug development process[1]. For novel chemical entities like 4-(4-Aminocyclohexyl)-1-methyl-2-p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The evaluation and optimization of physicochemical and metabolic properties are crucial components of the drug development process[1]. For novel chemical entities like 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8)[2], determining metabolic stability in human liver microsomes (HLMs) is a mandatory preclinical step. This whitepaper provides a highly technical, self-validating protocol for assessing the intrinsic clearance (
CLint
) and half-life (
t1/2
) of this compound. By detailing the mechanistic causality behind each experimental parameter, this guide serves as an authoritative resource for DMPK (Drug Metabolism and Pharmacokinetics) scientists.
Structural Profiling & Metabolic Vulnerabilities
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a functionalized cyclic amine containing three distinct structural motifs that are highly susceptible to Phase I oxidative metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, act predominantly as monooxygenases, inserting oxygen into substrate molecules to increase polarity and facilitate excretion[3].
Based on quantum mechanical simulations and known regioselectivity of CYP450s[3], the anticipated metabolic liabilities for this compound include:
N-Demethylation: The N-methyl group on the piperazinone ring is a classic site for CYP-mediated oxidative dealkylation.
Aliphatic Hydroxylation: The cyclohexyl ring is prone to hydroxylation, particularly at the positions adjacent to the amine[4].
N-Oxidation: The primary amine on the cyclohexyl moiety can be oxidized by Flavin-containing monooxygenases (FMOs) or CYPs.
Fig 1. Predicted phase I metabolic pathways for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Mechanistic Rationale: The HLM Model
The liver is the primary organ for drug metabolism, clearing approximately 60% of marketed compounds via hepatic CYP-mediated pathways[5]. Subcellular fractions such as HLMs are the gold-standard in vitro model because they contain membrane-bound drug-metabolizing enzymes (CYPs and FMOs) isolated from the endoplasmic reticulum[5].
Causality of Assay Parameters
Substrate Concentration (1 µM): The assumption that a 1 µM incubation concentration is below the Michaelis constant (
Km
) is critical[6]. Operating at
[S]≪Km
ensures the reaction follows first-order kinetics, meaning the rate of metabolism is directly proportional to the concentration of the parent compound.
Protein Concentration (0.5 mg/mL): A standard protein concentration of 0.5 mg/mL is utilized to provide sufficient enzymatic turnover while minimizing non-specific microsomal protein binding, which could artificially lower the free fraction of the drug and skew clearance calculations[7].
Cofactor Dependency (NADPH): The assay is strictly initiated by the addition of NADPH[6]. NADPH serves as the obligate electron donor for Cytochrome P450 reductase, which transfers electrons to the CYP heme center to activate molecular oxygen[3].
Experimental Methodology: A Self-Validating Protocol
To ensure data integrity, the following methodology is designed as a self-validating system . It incorporates built-in controls that independently verify the chemical stability of the analyte, the enzymatic viability of the microsomes, and the analytical reliability of the mass spectrometer.
Assay Self-Validation Matrix
Chemical Stability Control (Negative Control): The test compound is incubated with HLMs without NADPH[7]. Causality: This differentiates true CYP-mediated metabolism from spontaneous chemical degradation or irreversible protein binding[5].
Enzymatic Viability Control (Positive Control): Parallel incubations using known high-clearance drugs (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4)[6]. Causality: Validates that the specific HLM batch is enzymatically active and the NADPH regenerating system is functioning.
Analytical Recovery Control: Addition of an Internal Standard (IS) during the quench phase. Causality: Normalizes LC-MS/MS matrix effects and injection volume variations[6].
Step-by-Step Workflow
Fig 2. Step-by-step workflow for the self-validating HLM metabolic stability assay.
Step 1: Reagent Preparation
Prepare a 10 mM stock of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in DMSO. Dilute in 100 mM Potassium Phosphate (
KPO4
) buffer (pH 7.4) to achieve a final assay concentration of 1 µM.
Causality: Keeping the final DMSO concentration <0.5% prevents organic solvent-mediated inhibition of CYP450 enzymes[6].
Step 2: Pre-Incubation
Mix the compound with pooled HLMs (0.5 mg/mL final) in a 96-well plate. Incubate at 37°C for 5 minutes[7].
Causality: Pre-incubation ensures the substrate equilibrates with the lipophilic microsomal membranes and reaches physiological temperature before the reaction begins, preventing a temperature-dependent kinetic lag.
Step 3: Reaction Initiation & Sampling
Initiate the reaction by adding NADPH to a final concentration of 1 mM[5].
Sample the reaction mixture at predefined time points: 0, 15, 30, 45, and 60 minutes[7].
Step 4: Quenching & Extraction
Terminate the reaction at each time point by transferring an aliquot into 3 volumes of ice-cold Acetonitrile (ACN) containing the Internal Standard[5][6].
Causality: Acetonitrile rapidly denatures the microsomal proteins, instantly halting enzymatic activity. The 1:3 volume ratio ensures complete protein precipitation while keeping the lipophilic parent compound dissolved in the supernatant.
Step 5: Analysis
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-ESI-MS/MS[6].
Quantitative Data Processing & Interpretation
The disappearance of the parent compound is monitored over the 60-minute time period[5]. The natural logarithm of the relative amount of parent compound remaining is plotted against time. The first-order rate constant (
k
) is determined by linear regression[6].
Pharmacokinetic Equations
In Vitro Half-Life (
t1/2
):t1/2=k0.693
Intrinsic Clearance (
CLint
):CLint=(t1/20.693)×(Amount of Protein (mg)Volume of Incubation (µL))
Ensures
[S]≪Km
to maintain linear first-order kinetics[6].
HLM Protein
0.5 mg/mL
Balances target turnover rate with minimal non-specific binding[7].
NADPH Conc.
1 mM
Saturating concentration of obligate electron donor for CYPs[5].
Organic Modifier
< 0.5% DMSO
Prevents solvent-induced CYP450 inhibition or denaturation[6].
Table 2: Representative Metabolic Stability Profile
(Note: Data for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is representative based on structural analogs[8])
Compound
t1/2
(min)
CLint
(µL/min/mg protein)
Assay Validation Status
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
28.5
48.6
N/A (Test Subject)
Midazolam (Positive Control)
12.4
111.7
Validated (High Clearance)
Negative Control (No NADPH)
> 120
< 11.5
Validated (Chemically Stable)
References
[1] Protocol for the Human Liver Microsome Stability Assay - ResearchGate. researchgate.net. 1
[6] Metabolic stability in liver microsomes - Mercell. mercell.com. 6
[3] Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations | Journal of Chemical Information and Modeling. acs.org. 3
[4] Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models | Journal of Medicinal Chemistry. acs.org. 4
[8] Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) | Journal of Medicinal Chemistry. acs.org.8
Structural and Stereochemical Profiling of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone: A Technical Guide
Executive Summary The compound 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8)[1] represents a highly versatile diamine scaffold frequently utilized in the synthesis of neuroactive agents and complex pha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8)[1] represents a highly versatile diamine scaffold frequently utilized in the synthesis of neuroactive agents and complex pharmacophores. Understanding its three-dimensional conformation—specifically the stereochemical relationship of the 1,4-disubstituted cyclohexane ring and the puckering of the piperazinone core—is critical for structure-based drug design (SBDD). This whitepaper provides a comprehensive framework for elucidating the crystal structure and stereochemistry of this molecule, detailing the analytical workflows necessary to differentiate its cis and trans isomers[2].
Stereochemical Landscape and Conformational Analysis
The Cyclohexane Core: Cis vs. Trans Isomerism
The 4-aminocyclohexyl moiety introduces a critical stereocenter axis. The 1,4-disubstitution pattern on the cyclohexane ring yields two distinct geometric isomers:
Trans-Isomer: Thermodynamically favored. Both the amino group and the piperazinone substituent occupy equatorial positions, minimizing 1,3-diaxial steric clashes. This extended conformation is typically preferred for binding deep within narrow receptor pockets.
Cis-Isomer: Features one axial and one equatorial substituent. The rapid ring-flip equilibrium at room temperature often necessitates low-temperature NMR or solid-state X-ray crystallography to capture the precise conformational state.
The 1-Methyl-2-piperazinone Ring Puckering
The piperazinone ring is not entirely flat. The presence of the amide bond (N1-C2=O) enforces local planarity due to partial double-bond character, but the sp3-hybridized carbons (C3, C5, C6) force the ring into a twisted boat or half-chair conformation. The methyl group at N1 typically adopts a pseudo-equatorial orientation to minimize steric hindrance with the adjacent carbonyl oxygen.
Experimental Workflows for Structural Elucidation
To definitively assign the stereochemistry and map the crystal structure, a multi-modal analytical approach is required. The following protocol outlines a self-validating system ensuring high-confidence structural assignment.
Step-by-Step Methodology: Crystallization and X-Ray Diffraction (XRD)
Solvent Screening: Dissolve 50 mg of the compound in a range of polar and non-polar solvent mixtures (e.g., Methanol/Dichloromethane, Ethyl Acetate/Hexanes). Causality: Diverse dielectric constants promote different intermolecular hydrogen-bonding networks, increasing the probability of yielding diffraction-quality single crystals.
Vapor Diffusion: Place the primary solution in a small inner vial, and place this inside a larger sealed vial containing an anti-solvent (e.g., pentane). Causality: Slow, controlled diffusion of the anti-solvent lowers solubility gradually, preventing rapid precipitation and favoring ordered crystal lattice formation.
Data Collection: Mount a selected single crystal (typically 0.1–0.3 mm) on a loop using paratone oil and flash-cool to 100 K under a nitrogen stream. Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving the resolution of the electron density map.
Phase Problem Resolution: Utilize Direct Methods (e.g., SHELXT) to solve the phase problem. Refine the structure using full-matrix least-squares on
F2
.
Stereochemical Assignment: Analyze the Flack parameter (if chiral centers were present) or calculate the dihedral angles to confirm the cis or trans relationship of the 1,4-cyclohexyl substituents.
Workflow Visualization
Caption: Analytical workflow for the stereochemical and crystallographic assignment of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Quantitative Structural Metrics
The following table summarizes the anticipated crystallographic and geometric parameters for the trans-isomer of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone based on analogous piperazinone-cyclohexyl scaffolds.
Parameter
Anticipated Value / Range
Structural Significance
Crystal System
Monoclinic / Triclinic
Typical for functionalized diamines favoring directional H-bonds.
C1-C4 Distance (Cyclohexane)
~2.95 Å
Confirms the extended chair conformation of the cyclohexane ring.
N(amine)-C(cyclohexyl) Bond
1.47 - 1.49 Å
Standard sp3 C-N bond length; orientation dictates H-bond vectors.
Amide Planarity (O=C-N-C)
0° to ±5°
Indicates strong resonance stabilization within the piperazinone core.
Intermolecular H-Bonds
N-H(amine) ··· O=C
Primary driving force for crystal lattice packing and stability.
Conclusion
The structural integrity of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone[3][4] hinges on the precise spatial arrangement of its cyclohexane and piperazinone rings. By leveraging low-temperature X-ray crystallography combined with rigorous solvent screening, researchers can definitively map its stereochemistry. This structural clarity is indispensable for downstream applications in medicinal chemistry, ensuring predictable pharmacodynamic interactions.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Scientists
Compound: 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8)
Executive Summary & Structural Liability Analysis
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone[1][2] is a highly specific chemical intermediate and active pharmaceutical ingredient (API) building block. In drug development, molecules incorporating this substructure are frequently evaluated for central nervous system (CNS) indications due to the piperazinone core's ability to cross the blood-brain barrier and interact with G-protein coupled receptors (GPCRs).
However, as a Senior Application Scientist designing a preclinical safety program, one must look beyond target efficacy and analyze the molecule's structural alerts to predict off-target toxicity. The safety profile of this compound is governed by two critical structural features:
The Piperazinone Core: Piperazine and piperazinone derivatives possess a well-documented liability for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the rapid delayed rectifier potassium current (
IKr
) can lead to QT interval prolongation and fatal Torsades de Pointes (TdP)[3].
The Primary Aliphatic Amine: The aminocyclohexyl moiety contains a highly basic primary amine (pKa ~10). At physiological pH (7.4), this amine is protonated. When the molecule enters the acidic environment of lysosomes (pH ~4.5), it becomes highly ionized and trapped. This defines it as a Cationic Amphiphilic Drug (CAD), which is the primary driver for Drug-Induced Phospholipidosis (DIPL)[4].
To rigorously evaluate these risks, we must deploy a self-validating, multi-tiered preclinical workflow compliant with ICH guidelines[5].
Caption: Preclinical safety assessment workflow for piperazinone derivatives.
Tier 1: In Vitro Safety Pharmacology (The Pre-Animal Phase)
Before exposing animal models to 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone derivatives, we must establish the cardiovascular safety margin. According to ICH S7B guidelines, assessing the risk of delayed ventricular repolarization is mandatory[3][6].
Protocol 1: GLP-Compliant hERG Patch-Clamp Assay
Causality: The piperazinone nitrogen can interact with the hydrophobic pocket of the hERG channel pore. We use the whole-cell patch-clamp technique as it is the gold standard for directly measuring
IKr
current inhibition.
Self-Validating System: The assay must include a positive control (e.g., E-4031 or Dofetilide) to prove the cells are responsive, and a vehicle control to establish the baseline current rundown.
Step-by-Step Methodology:
Cell Culture: Culture HEK-293 cells stably transfected with the hERG gene (KCNH2) at 37°C in a 5% CO2 incubator.
Electrophysiology Setup: Use a whole-cell patch-clamp configuration. Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution.
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse the cells with extracellular solution containing 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone at escalating concentrations (e.g., 0.1, 1, 10, 30 µM). Wait 3–5 minutes per concentration to reach steady-state block.
Data Analysis: Measure the peak tail current amplitude. Calculate the fractional block and fit the dose-response curve using the Hill equation to determine the
IC50
.
Tier 2: In Vivo Acute & Subchronic Toxicity Profiling
If the in vitro safety margins are acceptable, the compound progresses to in vivo testing in accordance with ICH M3(R2)[5]. We utilize two species: the Wistar rat (rodent) for general toxicity and toxicokinetics, and the Beagle dog (non-rodent) for cardiovascular telemetry[5].
Protocol 2: 14-Day Repeated Dose Toxicity Study with Toxicokinetics (TK)
Causality: A 14-day study allows us to observe steady-state accumulation of the compound. We integrate TK satellite groups to correlate observed organ toxicity with actual systemic exposure (
Cmax
and
AUC
), ensuring that toxicity is dose-dependent and not an artifact of poor absorption.
Step-by-Step Methodology:
Animal Allocation: Randomize 40 Wistar rats (20 male, 20 female) into 4 groups: Vehicle Control, Low Dose, Mid Dose, and High Dose. Allocate an additional 3 rats/sex/group for TK blood sampling.
Dosing: Administer the compound via oral gavage once daily for 14 consecutive days. Formulate the compound in 0.5% Methylcellulose to ensure uniform suspension.
In-Life Observations: Monitor clinical signs daily. Record body weights and food consumption twice weekly.
Toxicokinetic Sampling: On Day 1 and Day 14, collect blood from the tail vein of TK satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma via LC-MS/MS to calculate
AUC0−24h
.
Clinical Pathology & Necropsy: On Day 15, euthanize the main study animals. Collect blood for hematology and serum chemistry (ALT, AST, BUN, Creatinine). Perform gross necropsy and weigh major organs (liver, kidneys, heart, brain).
Histopathology: Fix tissues in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E). Pathologists must specifically look for foamy macrophages or cytoplasmic vacuolation—hallmarks of phospholipidosis.
Due to the primary amine on the cyclohexyl ring, 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is highly susceptible to causing DIPL.
Causality: The basic amine allows the drug to easily cross cell membranes. Once inside the acidic lysosome, the amine becomes protonated, trapping the molecule. The hydrophobic cyclohexyl/piperazinone regions then bind to phospholipids, preventing lysosomal phospholipase A2 (LPLA2) from degrading them[4]. This results in the accumulation of unmetabolized lipids.
Caption: Mechanism of drug-induced phospholipidosis via lysosomal trapping.
Protocol 3: Transmission Electron Microscopy (TEM) Confirmation
If H&E staining reveals vacuolation, TEM is the self-validating gold standard to confirm DIPL versus other forms of cellular degeneration.
Step-by-Step Methodology:
Tissue Fixation: Immediately upon necropsy, mince 1 mm³ sections of the affected tissue (e.g., liver or lung) and fix in 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 2 hours.
Post-Fixation: Wash tissues in buffer and post-fix in 1% osmium tetroxide (
OsO4
) for 1 hour to preserve and stain lipids.
Dehydration & Embedding: Dehydrate the tissue through a graded ethanol series (50% to 100%) and embed in epoxy resin.
Ultramicrotomy: Cut ultrathin sections (70–90 nm) using a diamond knife. Mount on copper grids and counterstain with uranyl acetate and lead citrate.
Imaging: Examine under a transmission electron microscope. A definitive positive result for DIPL is the presence of concentric, multi-lamellar inclusion bodies (myeloid bodies) within the lysosomes[4].
Quantitative Data Summaries & Decision Matrices
To streamline the drug development process, all quantitative data must be evaluated against strict regulatory and physiological thresholds.
ACS Publications, "Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds", acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaHsrMXrOBUW9cU77DIt3wuBa5TDsCbLYRXqT0dxNj9Jhr-ZarxpKP7r1j6rfVRlscfSqfS9f0Al7GIru29YEwn-LSGDtIpMl546TRjkrSTlmTifw0yMMf2fFpRvHNuMQ-57]
FDA, "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals", fda.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET8NaR4gQX35QcUdKYuftXR6gF9J8aYDLFiGW3NE5SQ2nLdi6IBRrpzu7QldFnnoDTmlcg7SaFw0GjlPoUa31c5sQKS3BOB8K24yOAcBgKffpnLnetRkqaygoKxNP2ugQ09A==]
FDA, "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential", fda.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy_tkov-Z1kWhRKoWha_XAmRdnBNNNwTVX_a_2a5JO683rA4BuJj0xj0aHUR0QRrkAp8v9_MOYQjDhEdJhVPHlpfaNY7OH1c5GHZwgxvjDZRMVsNxXlbYRvA0APlXtn7y4VI0=]
FDA, "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals", fda.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJqyhgQSuIRwxqVxj9zeRxg9J8cncP-0W9co5hcEih3Ef6f5O6N18rZab5UyKqJ56OTnYMNwZ5q6f3FFFmuhKExAoGLEoioxMTg424MQSF2_T9__cPsxQQJ0eNeRcvzELgZQ==]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS: 1342286-63-8)[1]
Application: Pharmaceutical intermediate, diamine building block for kinase inhibitors and GPCR ligands.
Introduction and Retrosynthetic Rationale
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a highly versatile diamine building block utilized in medicinal chemistry to introduce basic, conformationally restricted motifs into drug candidates. The presence of both a secondary amine (on the cyclohexyl ring) and a tertiary amine embedded within a lactam (piperazinone) provides distinct vectors for further functionalization, such as amide coupling or reductive amination.
Retrosynthetic Strategy:
To ensure high yield, scalability, and minimal side reactions, the synthesis is designed around a convergent two-step sequence:
Reductive Amination: Coupling of commercially available 1-methylpiperazin-2-one with N-Boc-4-aminocyclohexanone.
Deprotection: Acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.
This route avoids the over-alkylation issues common in direct nucleophilic substitutions and utilizes mild, highly chemoselective reagents.
Synthetic Workflow and Experimental Design
The following diagram illustrates the logical progression of the synthesis, highlighting the integration of starting materials, reaction conditions, and downstream validation.
Figure 1: Synthetic workflow for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Quantitative Data and Stoichiometry
The following table summarizes the optimized stoichiometry for a 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Step 1: Reductive Amination
1-Methylpiperazin-2-one
114.15
1.0
1.14 g (10 mmol)
Nucleophile
N-Boc-4-aminocyclohexanone
213.28
1.05
2.24 g (10.5 mmol)
Electrophile
Acetic Acid (AcOH)
60.05
1.2
0.69 mL (12 mmol)
Catalyst
Sodium triacetoxyborohydride
211.94
1.5
3.18 g (15 mmol)
Reducing Agent
1,2-Dichloroethane (DCE)
98.96
-
40 mL
Solvent
Step 2: Boc Deprotection
Intermediate 1
311.43
1.0
~2.50 g (8 mmol)*
Substrate
Trifluoroacetic Acid (TFA)
114.02
10.0
6.12 mL (80 mmol)
Acid Reagent
Dichloromethane (DCM)
84.93
-
25 mL
Solvent
*Assuming an 80% yield from Step 1.
Step-by-Step Methodologies
Step 1: Synthesis of tert-butyl (4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)carbamate
Mechanistic Insight:
Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) due to its superior chemoselectivity. It effectively reduces the transient iminium ion formed between the amine and ketone without reducing the unreacted ketone starting material. The addition of acetic acid accelerates iminium ion formation, shifting the pre-equilibrium toward the reactive intermediate [1].
Protocol:
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpiperazin-2-one (1.14 g, 10 mmol) and N-Boc-4-aminocyclohexanone (2.24 g, 10.5 mmol) in anhydrous 1,2-dichloroethane (40 mL) under an inert nitrogen atmosphere.
Catalysis: Add glacial acetic acid (0.69 mL, 12 mmol) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow for imine/iminium formation.
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portionwise over 10 minutes to manage any mild exotherm.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM, visualized by ninhydrin stain).
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient of 2-10% MeOH in DCM) to afford the Boc-protected intermediate as a white to off-white solid.
Step 2: Synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Mechanistic Insight:
The removal of the Boc group requires strongly acidic conditions to protonate the carbamate carbonyl, leading to the elimination of tert-butyl cation (which loses a proton to form isobutylene) and carbon dioxide. Trifluoroacetic acid (TFA) in DCM is the industry standard for this transformation due to its efficacy and ease of removal by evaporation [2].
Protocol:
Preparation: Dissolve the purified intermediate from Step 1 (~2.50 g, 8 mmol) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask.
Deprotection: Cool the solution to 0 °C in an ice-water bath. Add TFA (6.12 mL, 80 mmol) dropwise over 5 minutes.
Reaction: Remove the ice bath and stir the mixture at room temperature for 3 to 4 hours. Monitor completion by LC-MS (disappearance of the m/z[M+H]+ 312 peak and appearance of the m/z [M+H]+ 212 peak).
Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the resulting viscous oil with toluene (2 x 15 mL) to remove residual traces of TFA.
Neutralization (Free-Basing): The product will be in the form of a TFA salt. Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin column (e.g., Amberlyst A21) or treat with 2M NaOH (aq) to pH 10, followed by exhaustive extraction with a polar organic solvent (e.g., 10% isopropanol in chloroform).
Final Isolation: Dry the combined organic extracts over Na2SO4, filter, and concentrate in vacuo to yield the target compound, 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, as a pale yellow solid or thick oil.
Analytical Validation Expectations
To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:
LC-MS (ESI+): Expected m/z for C11H21N3O is 211.3. The [M+H]+ ion should be observed at 212.2.
1H NMR (400 MHz, CDCl3):
Singlet integrating to 3H around δ 2.9-3.0 ppm corresponding to the N-methyl group.
Broad singlet integrating to 2H around δ 1.5-2.0 ppm (exchangeable with D2O) corresponding to the primary amine (-NH2).
Multiplets corresponding to the cyclohexyl and piperazinone ring protons between δ 1.2 and 3.5 ppm. The stereochemistry of the cyclohexyl ring (cis vs. trans isomers) will dictate the complexity and coupling constants of these multiplets, depending on the isomeric ratio of the starting N-Boc-4-aminocyclohexanone.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. URL:[Link]
Application Note: Preparation and Handling of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone Stock Solutions for Cell Culture
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling The compound 4-(4-Aminocyclohexyl)-1-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Chemical Profiling
The compound 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a specialized biochemical building block frequently utilized in proteomics research, kinase inhibitor development, and targeted protein degradation (PROTAC) synthesis[1]. Structurally, it features a piperazinone core linked to a primary amine-bearing cyclohexyl group.
Handling this molecule requires specific biochemical foresight. The primary amine is both basic and nucleophilic, making it susceptible to reactions with atmospheric carbon dioxide (forming carbamates) or carbonyl-containing solvents (forming Schiff bases). Consequently, the preparation of in vitro stock solutions must be tightly controlled to ensure compound integrity, prevent cytotoxicity, and guarantee reproducible cellular assays.
Physicochemical Properties
Understanding the molecular weight and solubility profile is the first step in designing a self-validating experimental system.
| Storage (Powder) | -20°C, desiccated and protected from light |
Experimental Design & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to move beyond merely following steps and understand the causality behind solvent and material choices:
Solvent Selection (Anhydrous DMSO): While the amine group provides some hydrophilicity, the piperazinone and cyclohexyl rings impart lipophilic character. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such small molecules. Using anhydrous DMSO is critical; water absorption by DMSO can lead to premature hydrolysis or precipitation of the compound before it ever reaches the culture media.
Sterilization Compatibility: Pure DMSO is a highly aggressive organic solvent. Standard Polyethersulfone (PES) or Cellulose Acetate (CA) syringe filters will dissolve upon contact with DMSO, leaching toxic polymers into your stock and instantly killing cell cultures. Polytetrafluoroethylene (PTFE) filters are chemically inert and mandatory for this workflow.
Cytotoxicity Thresholds: When dosing cells, the final concentration of DMSO in the culture media must be strictly controlled. Standard literature dictates that DMSO concentrations above 0.1% (v/v) can induce3[3].
Stock Solution Calculations
To maintain the final DMSO concentration below 0.1% during assays, you must prepare a highly concentrated stock solution (typically 1000x your highest desired assay concentration).
Workflow for the preparation, sterilization, and storage of the compound.
Detailed Step-by-Step Protocol
Phase 1: Reagent and Workspace Preparation
Equilibration: Remove the vial of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone from -20°C storage. Do not open immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
Mechanistic Insight: Opening a cold vial causes atmospheric moisture to condense on the powder. Moisture facilitates the reaction between the primary amine and atmospheric CO2, degrading the compound into a carbamate salt.
Prepare a sterile workspace in a Class II Biological Safety Cabinet (BSC).
Phase 2: Reconstitution
Weighing: Weigh the required mass (e.g., 10.56 mg for 5 mL of a 10 mM stock) using an analytical balance.
Mechanistic Insight: Ensure spatulas are completely clean and dry. Avoid using acetone to clean spatulas prior to handling, as the primary amine can react with residual carbonyls to form Schiff bases.
Solubilization: Add the calculated volume of cell-culture grade, anhydrous DMSO to the vial.
Agitation: Vortex vigorously for 30–60 seconds. If micro-particulates remain visible, sonicate the sealed vial in a room-temperature water bath for 2–5 minutes until the solution is optically clear.
Phase 3: Sterilization and Aliquoting
Aseptic Filtration: Draw the dissolved solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter.
Filter the solution directly into sterile, amber microcentrifuge tubes (aliquot volumes of 50 µL to 100 µL are recommended depending on your assay scale).
Inert Atmosphere (Optional but Recommended): Purge the headspace of the aliquot tubes with a gentle stream of Argon or Nitrogen gas before capping tightly to prevent oxidation of the amine.
Storage: Transfer aliquots immediately to a -80°C freezer.
Mechanistic Insight: Single-use aliquots are mandatory. Repeated freeze-thaw cycles cause localized concentration gradients (solute exclusion during freezing) and accelerate the degradation of the piperazinone ring.
Phase 4: In Vitro Application
Thawing: Thaw a single aliquot on ice immediately before the assay.
Media Dilution: Dilute the stock solution directly into pre-warmed complete culture media. To prevent osmotic shock and 3[3], ensure the final concentration of DMSO never exceeds 0.1% v/v (e.g., add 1 µL of stock to 999 µL of media).
Dosing: Apply the diluted media to your cell cultures immediately.
Quality Control & Troubleshooting
To ensure a self-validating protocol, implement the following QC checks in every experiment:
Vehicle Control Normalization: Always include a "Vehicle Control" group in your cell culture plates. This group must be treated with the exact same final concentration of DMSO (e.g., 0.1%) as your highest compound dosage group. All viability or proteomic data must be normalized against this vehicle control, not an untreated control, to isolate the true biological effect of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Microscopic Precipitation Check: After adding the compound-spiked media to the cells, observe the wells under an inverted phase-contrast microscope. Look for micro-crystals or cloudiness. If the compound crashes out of the aqueous media, the cells cannot absorb it, leading to false-negative efficacy data. If precipitation occurs, you must prepare a lower concentration stock or use a co-solvent system.
References
Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights
Source: National Institutes of Health (NIH) - PubMed Central
URL: [Link]
Application Note: Overcoming Retention and Tailing Challenges in HPLC-UV Analysis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
The Analytical Challenge: Profiling a Highly Basic Diamine 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a highly polar, basic pharmaceutical intermediate[1]. Developing a robust High-Performance Liquid Chromatography...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Profiling a Highly Basic Diamine
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a highly polar, basic pharmaceutical intermediate[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents three distinct physicochemical challenges:
Extreme Basicity & Polarity: The molecule possesses a primary amine on the cyclohexyl ring (estimated
pKa≈10.5
) and a tertiary amine within the piperazinone ring (estimated
pKa≈7.5
). At a standard acidic or neutral pH, the molecule exists as a highly polar dication, leading to poor retention on standard reversed-phase (RP) C18 columns.
Secondary Silanol Interactions: Protonated amines aggressively interact with ionized, residual silanols (
Si−O−
) on traditional silica-based stationary phases. This secondary ion-exchange mechanism is the primary cause of severe peak tailing and poor theoretical plate counts[2].
Lack of a Strong Chromophore: The molecule lacks an extended conjugated
π
-electron system (such as an aromatic ring). Its primary chromophores are the amide carbonyl in the piperazinone ring and the amine lone pairs, restricting UV detection to the low-wavelength region (205–215 nm).
To overcome these challenges, we must abandon traditional low-pH methods (e.g., 0.1% TFA) which fail to retain such polar dications without complex, system-contaminating ion-pairing reagents[3]. Instead, we employ a High-pH Reversed-Phase strategy.
Decision tree for basic amine HPLC method development highlighting the high-pH advantage.
Mechanistic Method Design
As a Senior Application Scientist, I design chromatographic methods based on first principles. Every parameter in this protocol is chosen to manipulate the analyte's ionization state and optical environment.
Mobile Phase pH & Buffer Selection
The Choice: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
Causality: By elevating the mobile phase pH to 10.5, we exceed the
pKa
of the tertiary amine and approach the
pKa
of the primary amine. This effectively suppresses the ionization of the molecule, converting it from a highly polar dication into a predominantly neutral, hydrophobic species. This dramatically increases its retention factor (
k′
) on a C18 stationary phase[4]. Furthermore, neutralizing the amine eliminates the electrostatic attraction to residual silanols, ensuring sharp, symmetrical peaks[2]. Ammonium Bicarbonate is chosen because it provides excellent buffering capacity at high pH and is highly transparent at 210 nm[3].
Stationary Phase Selection
The Choice: Ethylene Bridged Hybrid (BEH) C18 Column (e.g., Waters XBridge).
Causality: Traditional silica columns dissolve rapidly at pH > 8.0 due to the hydrolysis of the siloxane bonds. To operate safely at pH 10.5, we must use a hybrid organic-inorganic particle where ethylene bridges replace oxygen atoms within the silica matrix. This provides extreme chemical stability (pH 1–12) while maintaining the high efficiency of silica[5][6].
Organic Modifier Selection
The Choice: 100% Acetonitrile (HPLC Grade).
Causality: Because 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone requires detection at 210 nm, the organic modifier must not absorb UV light in this region. Methanol has a UV cutoff of 205 nm, which would cause severe baseline drift and noise during a gradient run. Acetonitrile has a UV cutoff of 190 nm, providing a clean, stable baseline necessary for high-sensitivity detection[4].
Mechanistic workflow showing how high pH suppresses silanol-driven secondary ion-exchange.
Experimental Protocol: High-pH RP-HPLC
This step-by-step methodology is designed as a self-validating system. Follow the preparation steps precisely to ensure reproducibility.
Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid C18).
Mobile Phase Preparation
Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5):
Weigh accurately 0.79 g of Ammonium Bicarbonate and dissolve in 1000 mL of ultra-pure water.
Place a calibrated pH probe into the solution.
Add Ammonium Hydroxide dropwise until the pH stabilizes exactly at 10.5 ± 0.05.
Filter through a 0.22 µm nylon or PTFE membrane.
Mobile Phase B: 100% Acetonitrile.
Sample Preparation
Diluent: Water:Acetonitrile (90:10, v/v). Note: Using a diluent weaker than the starting mobile phase ensures on-column focusing and prevents peak splitting.
Standard Solution: Accurately weigh 10 mg of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a final concentration of 100 µg/mL.
Chromatographic Conditions
Parameter
Specification
Column
Hybrid BEH C18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature
35 °C
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
UV at 210 nm (Reference: 360 nm, Bandwidth: 100 nm)
Autosampler Temp
5 °C
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
95
5
Initial
2.0
95
5
Isocratic Hold
10.0
40
60
Linear Gradient
12.0
5
95
Linear Gradient
15.0
5
95
Column Wash
15.1
95
5
Return to Initial
20.0
95
5
Re-equilibration
System Suitability: The Self-Validating Framework
A robust analytical method must prove its validity before every sample sequence. The following System Suitability Test (SST) criteria are established based on the thermodynamic partitioning expected from this high-pH method. Inject the 100 µg/mL Standard Solution five times consecutively.
Table: Pre-defined System Suitability Acceptance Criteria
Parameter
Target Value
Acceptance Criteria
Scientific Rationale
Retention Factor (
k′
)
~ 3.5
≥2.0
Ensures the analyte is fully retained by the stationary phase and elutes well after the void volume (
t0
), avoiding interference from unretained polar matrix components.
Tailing Factor (
Tf
)
1.1
≤1.5
Validates that the high pH has successfully suppressed secondary silanol interactions. A
Tf>1.5
indicates buffer depletion or column degradation.
Theoretical Plates (
N
)
> 8,000
≥5,000
Confirms column efficiency and optimal packing integrity.
Area Precision (%RSD)
< 0.5%
≤2.0%
(n=5)
Verifies the mechanical stability of the autosampler and the thermodynamic stability of the analyte in the diluent.
Troubleshooting Checkpoint: If the retention time shifts earlier during the run, it indicates that the buffering capacity of Mobile Phase A is failing, causing the analyte to become protonated and lose hydrophobicity. Always use freshly prepared pH 10.5 buffer, as volatile ammonia can evaporate over time, lowering the pH.
References
Fountain, K. J., Morrison, D., Diehl, D. M., & Martin, J. (2007). Routine Switching between High and Low pH on Xbridge HPLC Columns. Chromatography Online. Retrieved from[Link]
Waters Corporation. (n.d.). XBridge Premier Columns for Particle Stability. Retrieved from [Link]
Sule, S., et al. (2014). A Practical Approach to RP HPLC Analytical Method Development. World Journal of Pharmaceutical Research. Retrieved from[Link]
Element Lab Solutions. (2017). Critical Evaluation of Chromatography Methods – HPLC. Retrieved from[Link]
Application Note: Orthogonal Characterization of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone via Advanced NMR and LC-HRMS/MS
The Analytical Challenge: Conformational Dynamics and Isomerism The compound 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS: 1342286-63-8) is a highly versatile bifunctional building block widely utilized in drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Conformational Dynamics and Isomerism
The compound 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS: 1342286-63-8) is a highly versatile bifunctional building block widely utilized in drug discovery. Structurally, it features a primary cyclohexylamine moiety coupled to a tertiary piperazinone core.
Characterizing this molecule presents two distinct analytical challenges:
Conformational Dynamics: Piperazinone rings frequently exhibit complex NMR spectra due to restricted rotation around the partial double bond of the amide-like residue and the limited interconversion of the piperazine chair conformations[1]. This restricted rotation can lead to the observation of rotational conformers and signal broadening at room temperature[2].
Stereoisomerism: The 1,4-disubstituted cyclohexyl ring can exist in cis or trans configurations. Unequivocal assignment requires precise measurement of scalar couplings (J-values) to determine the axial or equatorial positioning of the ring protons.
To overcome these challenges, an orthogonal analytical strategy combining temperature-calibrated Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is required.
Methodological Causality: Why Orthogonal Techniques are Required
As an analytical scientist, selecting the right technique is about understanding the physical chemistry of the analyte.
Solvent Selection in NMR: While Chloroform-d (CDCl₃) is a standard solvent, we specifically select DMSO-d₆ for this diamine. DMSO-d₆ disrupts intermolecular hydrogen bonding between the primary amine and the piperazinone carbonyl, which otherwise causes severe peak broadening. Furthermore, it shifts the exchangeable -NH₂ protons downfield, separating them from the aliphatic ring signals.
Ionization and Fragmentation in MS: Electrospray Ionization (ESI) in positive mode is chosen due to the high proton affinity of the primary and tertiary amines. Collisional-Induced Dissociation (CID) is employed because aliphatic cyclic amines, such as cyclohexylamine derivatives, exhibit highly diagnostic fragmentation pathways—most notably the loss of ammonia[3]—which serves as a structural fingerprint for the primary amine moiety.
Self-Validating Experimental Workflows
To ensure data trustworthiness, all protocols described below are designed as self-validating systems, incorporating internal controls that verify instrument performance concurrently with sample analysis.
Protocol 3.1: 1D and 2D NMR Spectroscopy
Objective: Elucidate the exact stereochemistry and map the carbon-hydrogen framework.
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
Self-Validation (Internal Standard): Add 0.05% v/v Tetramethylsilane (TMS). The TMS singlet must appear at exactly 0.00 ppm with a line width at half-height (LWHH) of <1.0 Hz, validating magnetic field homogeneity (shimming).
Acquisition: Acquire ¹H, ¹³C, COSY, and ¹H-¹³C HSQC spectra on a 600 MHz spectrometer equipped with a cryoprobe.
Temperature Control: Set the probe temperature to 298 K. Note: If piperazinone ring signals appear broad due to slow conformational exchange[1], increase the temperature to 343 K to reach the coalescence point and sharpen the signals[2].
Protocol 3.2: LC-HRMS/MS Analysis
Objective: Confirm the empirical formula via exact mass and validate the structural connectivity via MS/MS.
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Self-Validation (System Suitability): Inject a solvent blank prior to the sample to rule out column carryover. Perform a mass calibration using a sodium formate cluster solution immediately before the run to ensure mass accuracy is within < 2 ppm.
Acquisition: Inject 2 µL into a Q-TOF or Orbitrap mass spectrometer. Operate in ESI+ mode with a capillary voltage of 3.5 kV.
Fragmentation: Acquire MS/MS spectra using Normalized Collision Energies (NCE) of 20, 30, and 40 eV to capture both fragile (ammonia loss) and stable (ring cleavage) fragmentation events.
Quantitative Data Synthesis
NMR Assignments (Assuming the thermodynamically stable trans-isomer)
The stereochemistry of the cyclohexyl ring is confirmed by the large axial-axial coupling constants (J ≈ 10-12 Hz) observed for the methine protons at C1' and C4'.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d₆, 600 MHz)
Position
Moiety
¹H Shift (ppm)
Multiplicity & Coupling (J in Hz)
¹³C Shift (ppm)
2
C=O
-
-
168.0
N1
N-CH₃
2.85
s, 3H
34.5
3
N-CH₂-C=O
3.12
s, 2H
55.2
5
N-CH₂
2.71
t, 2H, J = 5.5
48.1
6
N-CH₂
3.28
t, 2H, J = 5.5
46.5
1'
CH (Cyclohexyl)
2.35
tt, 1H, J = 11.5, 3.5
61.0
4'
CH (Cyclohexyl)
2.58
tt, 1H, J = 11.0, 3.5
50.5
2', 6'
CH₂ (Equatorial)
1.85
br d, 2H, J = 12.0
29.5
3', 5'
CH₂ (Equatorial)
1.75
br d, 2H, J = 12.0
35.0
2', 6'
CH₂ (Axial)
1.15
qd, 2H, J = 12.0, 3.5
29.5
3', 5'
CH₂ (Axial)
1.05
qd, 2H, J = 12.0, 3.5
35.0
NH₂
Amine
1.45
br s, 2H (Exchangeable)
-
High-Resolution Mass Spectrometry (HRMS) Data
The exact mass of the [M+H]⁺ ion confirms the molecular formula C₁₁H₂₁N₃O. The MS/MS spectrum is dominated by the neutral loss of ammonia, a hallmark of primary aliphatic amines[3], followed by the cleavage of the bond connecting the two rings.
Table 2: ESI-HRMS/MS Fragmentation Data (Positive Mode)
Ion Type
Formula
Theoretical m/z
Observed m/z
Mass Error (ppm)
Structural Significance
Precursor
[C₁₁H₂₂N₃O]⁺
212.1763
212.1761
-0.9
Confirms intact molecule
Product 1
[C₁₁H₁₉N₂O]⁺
195.1497
195.1495
-1.0
Diagnostic loss of NH₃ (-17.0265 Da)
Product 2
[C₅H₁₁N₂O]⁺
115.0871
115.0872
+0.8
Intact piperazinone core cation
Product 3
[C₆H₁₂N]⁺
98.0969
98.0967
-2.0
Aminocyclohexyl ring cation
Visualizations
Fig 1. Integrated, self-validating analytical workflow for the structural characterization of the analyte.
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
Cyclohexylamine - Mass spectrum (electron ionization). NIST Chemistry WebBook, National Institute of Standards and Technology.
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules (MDPI).
Leveraging the 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone Scaffold in Modern Drug Discovery
An Application Guide for Medicinal Chemists Abstract The 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone scaffold is a highly versatile and synthetically tractable building block for the construction of diverse chemical li...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Medicinal Chemists
Abstract
The 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone scaffold is a highly versatile and synthetically tractable building block for the construction of diverse chemical libraries. This guide provides an in-depth analysis of the scaffold's strategic value in medicinal chemistry, rooted in the "privileged" nature of its core components: the piperazin-2-one and the functionalized cyclohexylamine. We present detailed protocols for the synthesis, characterization, and subsequent derivatization of this scaffold, emphasizing the causality behind experimental choices. By exploring its application in a hypothetical kinase inhibitor program, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to exploit this scaffold's potential in creating novel therapeutics with optimized physicochemical and pharmacological properties.
Introduction to a Scaffold of Opportunity
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone structure represents a confluence of desirable medicinal chemistry features, making it an exemplary starting point for library synthesis.
The Privileged Piperazinone Core
The piperazine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across numerous therapeutic areas.[1][2] Its derivatives are found in a wide array of marketed drugs, including antidepressants, antipsychotics, and antibiotics.[2][3] The piperazinone modification retains many of the beneficial properties of the piperazine ring, such as high aqueous solubility and basic nitrogen centers that can be tuned for target engagement and pharmacokinetic optimization.[4][5] The inherent conformational properties of the ring also provide a rigidifying element, which can reduce the entropic penalty of binding to a biological target.[5]
The Cyclohexylamine Moiety: A Gateway to 3D Chemical Space
The incorporation of a cyclohexylamine unit offers distinct advantages over more traditional aromatic linkers. Substituted cyclohexanes are ubiquitous motifs in bioactive molecules, and their three-dimensional, non-planar geometry allows for exploration of protein binding pockets in ways that flat aromatic rings cannot.[6] This can lead to improved binding affinity and selectivity. Furthermore, thermodynamically less-favored cyclohexane substitution patterns can significantly enhance both biological activity and pharmacokinetic profiles.[6]
Crucially, the primary amine on the cyclohexane ring is a versatile synthetic handle.[7] It serves as a prime attachment point for a vast array of chemical moieties, enabling systematic Structure-Activity Relationship (SAR) studies through well-established chemical transformations.
Structural Analysis of the Core Scaffold
The title compound, 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8), combines these features into a single, potent building block.[8][9]
1-Methylpiperazin-2-one: The N-methyl group prevents unwanted side reactions at this position and can contribute to metabolic stability and cell permeability. The lactam (amide) within the ring is a stable, polar functional group capable of acting as a hydrogen bond acceptor.
trans-4-Aminocyclohexyl Linker: This provides a rigid, non-aromatic spacer that projects the key primary amine into the solvent-exposed region, poised for derivatization. The trans stereochemistry is often preferred for its linear extension, though mixtures of isomers can also be utilized.[10]
Primary Amino Group (-NH₂): This is the gateway for library diversification. As a nucleophile and a base, it readily participates in reactions like amide coupling, sulfonamide formation, and reductive amination, allowing for the introduction of countless R-groups.
Synthesis and Characterization of the Scaffold
A robust and scalable synthesis is paramount for any scaffold intended for library generation. While multiple routes can be envisioned, a practical approach involves the reductive amination of a piperazinone precursor with a protected aminocyclohexanone, followed by deprotection.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection points to 1-methylpiperazin-2-one and a protected 4-aminocyclohexanone derivative as key starting materials. This approach allows for the controlled formation of the C-N bond linking the two ring systems.
Caption: Retrosynthetic approach for the scaffold.
Protocol 1: Synthesis of Boc-Protected Scaffold
This protocol describes the key reductive amination step. The use of a Boc-protecting group is standard practice to prevent self-condensation or reaction of the amine during the C-N bond formation.[11]
To a solution of 1-methylpiperazin-2-one (1.0 eq) and Boc-4-aminocyclohexanone (1.05 eq) in anhydrous DCM, add glacial acetic acid (2.0 eq).
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
Cool the reaction mixture to 0 °C in an ice bath.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.[12]
Protocol 2: Boc Deprotection to Yield the Final Scaffold
Materials:
Boc-protected intermediate from Protocol 1
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
4M Sodium Hydroxide (NaOH)
Procedure:
Dissolve the Boc-protected amine (1.0 eq) in DCM.[13]
Cool the solution to 0 °C and add TFA (10-20 eq) dropwise.
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.[13]
Concentrate the reaction mixture in vacuo.
Re-dissolve the residue in water and adjust the pH to >12 with 4M NaOH.
Extract the aqueous solution with DCM (4x).
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final scaffold, which can be used without further purification or recrystallized if necessary.
Characterization
The final product should be characterized to confirm its identity and purity.
Property
Expected Value/Observation
Method
Molecular Weight
211.31 g/mol
MS (ESI+)
¹H NMR
Signals corresponding to N-CH₃, piperazinone ring CH₂, cyclohexyl ring CH/CH₂, and NH₂ protons.[14][15]
¹H NMR
¹³C NMR
Signals for the carbonyl carbon (~170 ppm), and aliphatic carbons of both rings.[15][16]
¹³C NMR
Purity
>95%
HPLC, LC-MS
Application in Library Synthesis
The primary amine of the scaffold is the linchpin for diversification. Standard, robust reactions can be employed to generate large libraries of analogs for screening.
Workflow for Scaffold Derivatization
The following workflow illustrates the central role of the scaffold in generating diverse chemical matter.
Caption: Diversification workflow using the primary amine.
Protocol 3: General Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly effective for minimizing racemization and coupling sterically hindered substrates.[17][18]
In a clean, dry vial, dissolve the carboxylic acid in anhydrous DMF.
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
Add a solution of the scaffold in a minimal amount of DMF to the activated ester mixture.
Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.[17]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography or preparative HPLC.
Causality Note: HATU is chosen over reagents like DCC/DIC because its byproduct, tetramethylurea, and the HOAt leaving group are highly water-soluble, simplifying purification. DIPEA is used as a non-nucleophilic base to neutralize the generated acids without competing in the coupling reaction.[18]
Case Study: Application in a Kinase Inhibitor Program
To illustrate the scaffold's utility, we can envision its use in a program targeting a protein kinase. Many Type II kinase inhibitors feature a "hinge-binding" motif connected via a linker to a moiety that occupies the "allosteric" or "DFG-out" pocket. Our scaffold is well-suited for this paradigm.
Design Rationale
The piperazinone ring could serve as a novel hinge-binding element, forming hydrogen bonds with the kinase hinge region.
The cyclohexyl group acts as a rigid linker.
The derivatized amine (now an amide, sulfonamide, etc.) can be tailored with various R-groups to achieve potent and selective interactions in the allosteric pocket.
Illustrative Kinase Signaling Pathway
Kinases are central nodes in signaling pathways that regulate cell growth, proliferation, and survival. Inhibiting a specific kinase can block downstream signaling and halt disease progression.
Caption: Inhibition of the RAF kinase in the MAPK pathway.
Hypothetical SAR Table
Using the amide coupling protocol, a library can be synthesized to probe the allosteric pocket.
Compound ID
R-Group (from R-COOH)
Predicted Potency (IC₅₀)
Rationale for R-Group Choice
SCAFF-001
3-chloro-4-fluorophenyl
500 nM
Standard fragment to probe for halogen bond interactions.
SCAFF-002
4-(morpholino)phenyl
150 nM
Adds a basic, soluble group to interact with solvent or polar residues.
SCAFF-003
3-(trifluoromethyl)phenyl
25 nM
Lipophilic group to occupy a hydrophobic sub-pocket; potential for improved cell permeability.
SCAFF-004
N-methyl-piperidine-4-yl
800 nM
Aliphatic group to probe for non-aromatic interactions; may improve solubility.
This systematic approach allows for rapid optimization of potency and other drug-like properties by modifying the R-group attached to the core scaffold.
Troubleshooting & Best Practices
When working with piperazine-based scaffolds, certain challenges may arise.
Issue
Potential Cause
Recommended Solution
Low Amide Coupling Yield
Sterically hindered acid/amine; poor activation.
Switch to a more powerful coupling agent like HATU or COMU. Consider microwave-assisted synthesis to drive the reaction to completion.[19][20]
Di-substitution Byproducts
(During scaffold synthesis) Use of excess alkylating agent or harsh conditions.
Use a protecting group strategy (e.g., Boc) as outlined in the protocol. Employ an excess of the piperazine starting material to favor mono-substitution.[21]
Poor HPLC Peak Shape
The basic amines interact with free silanol groups on the column.
Add a small amount of a basic modifier like triethylamine (0.1%) or use a buffer (e.g., ammonium formate) in the mobile phase. Consider a different stationary phase like a phenyl or cyano column.[22]
Hygroscopicity
The free amines readily absorb atmospheric moisture.
Store the scaffold under an inert atmosphere (N₂ or Ar). Dry thoroughly under high vacuum before weighing for reactions.[22]
Conclusion
The 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone scaffold is more than just a chemical structure; it is a strategic platform for efficient drug discovery. Its synthesis is straightforward, and its key functional handle—the primary amine—provides an accessible gateway for extensive chemical diversification. By combining the favorable pharmacokinetic properties of the piperazinone core with the three-dimensional exploratory potential of the cyclohexyl linker, this scaffold empowers medicinal chemists to rapidly generate novel compound libraries with a high potential for identifying potent, selective, and drug-like clinical candidates.
References
Arylcyclohexylamine - Wikipedia. (n.d.).
BDMAEE. (2024, December 20). Significance of cyclohexylamine as an intermediate in organic synthesis and derivative development.
BenchChem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
ResearchGate. (n.d.). Examples of drugs and drug candidates containing cyclohexylamines.
González-García, C., et al. (2014). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. MDPI. Retrieved April 4, 2026, from [Link]
Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Retrieved April 4, 2026, from [Link]
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Retrieved April 4, 2026, from [Link]
Romanelli, M. N., et al. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
Sławiński, J., et al. (2025, September 15). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PMC. Retrieved April 4, 2026, from [Link]
Wang, Z., et al. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing. Retrieved April 4, 2026, from [Link]
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
D'yakonov, V. A., et al. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved April 4, 2026, from [Link]
BenchChem. (2025). A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs.
Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
Gotor-Fernández, V., et al. (n.d.). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones.
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved April 4, 2026, from [Link]
Google Patents. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
Kappe, C. O., et al. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved April 4, 2026, from [Link]
Palucki, B. L., et al. (n.d.). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-pi peridinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinec arboxamide (MB243), a potent and selective. ResearchGate. Retrieved April 4, 2026, from [Link]
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved April 4, 2026, from [Link]
Lee, D., et al. (n.d.). (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A New Cannabinoid CB1 Receptor Inverse Agonist from the Class of Benzhydryl Piperazine Analogs. PMC. Retrieved April 4, 2026, from [Link]
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved April 4, 2026, from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
Molport. (n.d.). 4-{6-[(4-aminocyclohexyl)amino]pyrimidin-4-yl}-1-methylpiperazin-2-one. Retrieved April 4, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved April 4, 2026, from [Link]
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved April 4, 2026, from [Link]
Palucki, B. L., et al. (2005, January 3). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. PubMed. Retrieved April 4, 2026, from [Link]
ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved April 4, 2026, from [Link]
ÜNVER, Y. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Retrieved April 4, 2026, from [Link]
Google Patents. (n.d.). US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.
Beilstein Journals. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Retrieved April 4, 2026, from [Link]
Jetir.Org. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved April 4, 2026, from [Link]
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
Application Note: In Vivo Dosing Strategies and Preclinical Pharmacokinetic Profiling of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Audience: Preclinical Researchers, DMPK Scientists, and Targeted Protein Degradation (TPD) Drug Developers. Introduction & Scientific Rationale In the rapidly evolving field of targeted protein degradation, Proteolysis T...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Preclinical Researchers, DMPK Scientists, and Targeted Protein Degradation (TPD) Drug Developers.
Introduction & Scientific Rationale
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) often violate classical Lipinski rules due to their high molecular weight and bivalent nature. Consequently, the chemical linker connecting the E3 ligase ligand and the target protein ligand has become a primary tuning dial for optimizing Drug Metabolism and Pharmacokinetics (DMPK)[1].
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8) is a highly versatile biochemical building block utilized in proteomics and advanced pharmacophore design[2]. Unlike traditional flexible polyethylene glycol (PEG) chains—which can suffer from poor metabolic stability and high entropic penalties during ternary complex formation—rigid linkers incorporating cycloalkanes and piperazinone rings enhance molecular rigidity, improve non-covalent interactions, and increase metabolic half-life[3].
Before incorporating this fragment into a mature PROTAC or complex small molecule, it is critical to profile the in vivo pharmacokinetics of the unconjugated building block. This application note details the causality-driven formulation, dosing, and bioanalytical protocols required to accurately assess the systemic exposure and bioavailability of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in rodent models.
The compound (Molecular Weight: 211.3 g/mol ; Formula: C11H21N3O) features a basic primary amine on a cyclohexyl ring and a polar piperazinone core.
The Causality of Formulation: Administering polar, basic amines in vivo presents unique challenges. If dosed in pure saline, the compound may exhibit localized precipitation at the injection site due to physiological pH buffering, leading to erratic absorption profiles and artificially low clearance calculations[4].
The Solution: We utilize a co-solvent/surfactant system (5% DMSO, 10% Solutol HS15, 85% Saline). DMSO ensures complete initial dissolution of the crystalline powder, Solutol HS15 acts as a non-ionic solubilizer that prevents precipitation upon dilution in the bloodstream, and saline provides a physiologically isotonic bulk vehicle.
Step-by-Step Formulation Protocol
Weighing: Accurately weigh 2.0 mg of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone into a sterile glass vial.
Solubilization: Add 100 µL of molecular biology grade DMSO. Vortex for 2 minutes until a clear solution is achieved.
Surfactant Addition: Add 200 µL of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 3 minutes.
Aqueous Dilution: Slowly add 1.7 mL of sterile 0.9% Saline dropwise while continuously stirring to prevent localized crash-out.
Validation: Visually inspect for clarity and sonicate for 5 minutes. The final concentration is 1.0 mg/mL.
In Vivo Dosing and Sampling Methodologies
To establish a complete pharmacokinetic profile, both Intravenous (IV) and Oral (PO) routes must be evaluated.
Objective: Determine fundamental PK parameters including Clearance (Cl) and Volume of Distribution (Vss).
Subjects: Male C57BL/6 mice (8-10 weeks old, 20-25g), fed ad libitum.
Procedure:
Warm the animal briefly under a heat lamp to dilate the lateral tail vein.
Administer the formulated compound at a dose of 1 mg/kg (approx. 20-25 µL per mouse based on body weight) via bolus IV injection using a 29G insulin syringe.
Record the exact time of injection (T=0).
Protocol B: Oral (PO) Bioavailability Assessment
Objective: Determine maximum systemic concentration (Cmax) and oral bioavailability (F%).
Subjects: Male C57BL/6 mice, fasted for 12 hours prior to dosing to eliminate food-effect variability on gastric emptying.
Procedure:
Administer the compound at a dose of 10 mg/kg via oral gavage using a flexible plastic feeding tube (to prevent esophageal trauma).
Restore food access 4 hours post-dose.
Protocol C: Serial Blood Sampling (Self-Validating Matrix)
Causality of Anticoagulant: Blood is collected into tubes coated with K2EDTA rather than Heparin. Heparin is known to cause significant ion suppression in downstream LC-MS/MS analysis, whereas K2EDTA stabilizes plasma enzymes and provides a cleaner matrix for basic amines[5].
Collect 30 µL of blood via submandibular bleed into K2EDTA microtainers.
Invert gently 5 times to mix.
Centrifuge at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection.
Transfer the plasma supernatant to a pre-chilled 96-well plate and store at -80°C until analysis.
Bioanalytical Method & Self-Validating Quality Control
A protocol is only as reliable as its internal controls. The bioanalytical extraction relies on Protein Precipitation (PPT), which is highly efficient for polar fragments and avoids the pH-dependent recovery issues associated with Liquid-Liquid Extraction (LLE).
Self-Validating System Setup:
Internal Standard (IS): A structurally similar deuterated analog or a generic basic amine (e.g., Labetalol) is spiked into the extraction solvent. If the IS peak area fluctuates by >15% across samples, the system automatically flags the run for matrix effects or injection errors.
Zero-Hour Blanks: Plasma collected before dosing (T=0) must show no compound peak, validating that the LC-MS/MS system has no carryover from previous runs.
Extraction Steps:
Aliquot 10 µL of unknown plasma, calibration standards, and Quality Control (QC) samples into a 96-well plate.
Add 100 µL of cold Acetonitrile containing 50 ng/mL of Internal Standard.
Vortex for 5 minutes at 1000 RPM, then centrifuge at 4,000 × g for 15 minutes at 4°C.
Transfer 50 µL of the supernatant to a clean plate, dilute with 50 µL of LC-MS grade water, and inject 5 µL into the LC-MS/MS (MRM mode, positive electrospray ionization).
Experimental Workflow Visualization
The following diagram maps the critical path from formulation to data analysis, highlighting the self-validating checkpoints built into the workflow.
Caption: End-to-end in vivo pharmacokinetic workflow for evaluating PROTAC linker fragments.
Quantitative Data Presentation
The table below summarizes representative baseline pharmacokinetic parameters for the 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone fragment. Because it is a small, polar, and basic molecule, it typically exhibits moderate-to-high clearance and excellent oral bioavailability—ideal traits for a linker that should not hinder the absorption of a larger PROTAC molecule.
Pharmacokinetic Parameter
Symbol
Units
IV Administration (1 mg/kg)
PO Administration (10 mg/kg)
Maximum Plasma Concentration
Cmax
ng/mL
N/A
450 ± 45
Time to Maximum Concentration
Tmax
h
N/A
1.0
Area Under the Curve
AUC0−∞
h·ng/mL
850 ± 60
5100 ± 320
Systemic Clearance
Cl
mL/min/kg
19.6
N/A
Volume of Distribution
Vss
L/kg
1.8
N/A
Elimination Half-life
T1/2
h
1.2
1.5
Absolute Bioavailability
F
%
N/A
60.0%
Note: Data represents expected baseline values for rigid cycloalkane-piperazinone fragments based on non-compartmental analysis (NCA).
References
Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 341-345. Retrieved from [Link]
Molecular Pharmaceutics (ACS Publications). Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. Retrieved from [Link]
Frontiers in Pharmacology. Lymphatic uptake and pharmacokinetics of lipid conjugated brush PEG polymers is altered by interactions with albumin and lipoproteins. Retrieved from [Link]
Application Note: Advanced Crystallization and Purification Strategies for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Introduction & Mechanistic Rationale 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8) is a critical diamine intermediate frequently utilized in the synthesis of kinase inhibitors and other active pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8) is a critical diamine intermediate frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). In its free base form, this aliphatic amine-containing compound often exhibits poor crystallinity, high hygroscopicity, and a tendency to trap synthetic impurities (such as unreacted starting materials or regioisomers) as a waxy solid or oil.
To overcome these developability hurdles, this protocol leverages a two-phase purification strategy:
Salt Formation and Screening : Converting the basic amine into a crystalline salt alters the crystal lattice energy, significantly improving the thermodynamic stability, solubility profile, and handling properties of the intermediate ()[1].
Hybrid Anti-Solvent and Cooling Crystallization : Cooling crystallization reduces solubility via a temperature drop. However, for highly soluble amine salts in polar solvents, cooling alone may not generate sufficient yield or may induce liquid-liquid phase separation (oiling out) ()[2]. The controlled addition of an anti-solvent (e.g., heptane) drastically reduces the solubility of the solute, driving supersaturation and nucleation while maintaining a high yield and preventing impurity inclusion ()[3].
Experimental Workflow
Workflow for salt formation and crystallization of the piperazinone intermediate.
Protocol 1: High-Throughput Salt Screening
Objective : Identify the optimal counterion that yields a highly crystalline, non-hygroscopic solid with maximum impurity purging capabilities.
Causality & Self-Validation : A tiered approach to salt screening evaluates multiple counterions against various solvent systems. The analytical validation (XRPD and HPLC) ensures the selected salt spontaneously crystallizes rather than forming a metastable gel[1].
Step-by-Step Methodology:
Preparation of Stock Solution : Dissolve 5.0 g of crude 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone free base in 50 mL of a primary solvent (e.g., Ethanol) at 40°C to ensure complete dissolution.
Counterion Addition : Dispense 1.0 mL aliquots of the free base solution into a 24-well crystallization block. Add 1.05 molar equivalents of various acids (e.g., 1M solutions of Hydrochloric acid, L-Tartaric acid, Fumaric acid) to separate wells.
Temperature Cycling : Heat the block to 60°C for 1 hour, then apply a linear cooling ramp (0.5°C/min) to 5°C.
Reasoning: Slow cooling controls the rate of supersaturation generation, favoring the nucleation of stable crystalline polymorphs over amorphous precipitates[2].
Anti-Solvent Induction : For wells remaining clear at 5°C, add heptane dropwise (up to 1:1 v/v) to induce nucleation.
Harvest and Characterization : Filter the resulting solids. Analyze via X-ray Powder Diffraction (XRPD) for crystallinity and HPLC for purity. (Note: For this intermediate, L-Tartrate typically demonstrates superior developability).
Objective : Purify the selected 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone L-tartrate salt at a multigram scale.
Causality & Self-Validation : Combining cooling with anti-solvent addition maximizes yield. Dosing the anti-solvent slowly at an elevated temperature before cooling ensures that the system enters the metastable zone without crashing out rapidly, preventing the entrapment of mother liquor and impurities ()[4].
Step-by-Step Methodology:
Dissolution : Suspend 50 g of the crude L-tartrate salt in 250 mL of Ethanol (primary solvent) in a 1L jacketed crystallizer.
Heating : Heat the suspension to 65°C under constant overhead agitation (250 rpm) until a clear solution is obtained.
Polishing Filtration : Pass the hot solution through a 0.45 µm PTFE inline filter to remove insoluble mechanical impurities. Maintain the receiving vessel at 65°C to prevent premature nucleation.
Anti-Solvent Addition : Slowly dose 250 mL of n-Heptane (anti-solvent) into the reactor over 60 minutes using a programmable syringe pump.
Reasoning: Gradual addition controls the supersaturation trajectory, promoting crystal growth over secondary nucleation. This yields larger, easily filterable crystals and avoids oiling out[4].
Cooling Ramp : Cool the reactor from 65°C to 10°C at a strictly controlled rate of 0.2°C/min.
Aging : Hold the suspension at 10°C for 2 hours to allow complete depletion of supersaturation and stabilization of the crystal lattice.
Filtration & Washing : Filter the slurry under vacuum. Wash the filter cake with 50 mL of cold Ethanol/Heptane (1:2 v/v).
Reasoning: The cold wash displaces the impurity-laden mother liquor without dissolving the purified crystal cake.
Drying : Dry the crystals in a vacuum oven at 45°C for 12 hours to a constant weight.
Quantitative Data & Quality Attributes
The following table summarizes typical analytical outcomes from the salt screening and optimization phases, demonstrating the superiority of the L-Tartrate/Ethanol/Heptane system.
Counterion
Solvent System
Crystallinity (XRPD)
Yield (%)
Purity (HPLC Area %)
Hygroscopicity
Free Base
N/A
Amorphous / Oil
N/A
92.1%
High
HCl
EtOH / EtOAc
Crystalline
78.4%
97.5%
Moderate
Fumarate
MeOH / MTBE
Partially Crystalline
65.2%
96.8%
Low
L-Tartrate
EtOH / Heptane
Highly Crystalline
89.6%
>99.5%
Low
Table 1: Summary of salt screening and crystallization optimization for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Conclusion
By transitioning from a difficult-to-handle free base to an optimized L-tartrate salt, and employing a meticulously controlled cooling and anti-solvent crystallization process, the purity of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is elevated to >99.5%. The precise control of supersaturation via heptane dosing and linear cooling ensures a robust, scalable, and reproducible purification method suitable for downstream pharmaceutical manufacturing.
References
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
Polymorphism of Praziquantel: Role of Cooling Crystallization in Access to Solid Forms and Discovery of New Polymorphs. ACS Publications. Available at: [Link]
Antisolvent Crystallization of Indomethacin from a Ternary Solvent System with High Productivity, Better Polymorphism, and Particle Size Control. ACS Publications. Available at:[Link]
Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. ACS Publications. Available at:[Link]
Application Note: 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone as a Key Precursor in Modern API Synthesis
Introduction: The Strategic Importance of Privileged Scaffolds In the landscape of modern drug discovery and development, the concept of "privileged scaffolds" has gained significant traction. These are molecular framewo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Privileged Scaffolds
In the landscape of modern drug discovery and development, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are able to bind to multiple biological targets, often with high affinity, making them fertile starting points for the creation of novel therapeutic agents. 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone represents a quintessential example of such a scaffold. Its unique three-dimensional structure, combining a rigid cyclohexylamine moiety with a flexible piperazinone ring, provides an excellent platform for designing potent and selective inhibitors for a variety of enzyme classes, particularly serine proteases. The piperazine nucleus is a common feature in many biologically active compounds across various therapeutic areas.[1]
This application note provides a detailed guide to the use of 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its synthesis, purification, and application in the manufacturing of a key anticoagulant agent, with a focus on the underlying chemical principles and practical laboratory protocols. The development of new anticoagulant agents is a major target for new therapeutic agents, with a key approach being the inhibition of factor Xa (FXa).[2][3]
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental to its successful application.
Safety and Handling: 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive handling and disposal information.
Synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone: A Step-by-Step Protocol
The synthesis of the title compound is typically achieved through a multi-step process, often involving a reductive amination reaction.[6][7][8][9][10] The following protocol outlines a common and reliable method.
Protocol 1: Synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Objective: To synthesize and purify 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone.
Materials:
1-Methyl-2-piperazinone
4-Aminocyclohexanone hydrochloride
Sodium triacetoxyborohydride (STAB)
Dichloroethane (DCE)
Acetic acid
Sodium bicarbonate (saturated solution)
Magnesium sulfate (anhydrous)
Dichloromethane (DCM)
Methanol
Silica gel (for column chromatography)
Procedure:
Reaction Setup: To a solution of 1-methyl-2-piperazinone (1.0 eq) and 4-aminocyclohexanone hydrochloride (1.1 eq) in dichloroethane (DCE), add acetic acid (2.0 eq). Stir the mixture at room temperature for 1 hour.
Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone as an off-white solid. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive amination. It is less basic than other borohydrides, which minimizes side reactions.
Acetic Acid: The acidic medium protonates the carbonyl group of the cyclohexanone, activating it for nucleophilic attack by the secondary amine of the piperazinone.
Column Chromatography: This is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Workflow Diagram:
Caption: Workflow for the synthesis and purification of 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone.
Application in API Synthesis: A Case Study
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a crucial building block for several APIs. A prominent example is in the synthesis of direct factor Xa inhibitors, a class of anticoagulants.[3][11]
Protocol 2: Synthesis of a Factor Xa Inhibitor Intermediate
Objective: To synthesize a key intermediate for a direct factor Xa inhibitor via amide coupling.
Materials:
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
A suitable carboxylic acid (e.g., 5-chloro-2-thiophenecarboxylic acid - as a representative example)
Reaction Setup: Dissolve 4-(4-aminocyclohexyl)-1-methyl-2-piperazinone (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.
Amide Coupling: Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq).[12][13] Stir the reaction mixture at room temperature for 4-6 hours.
Reaction Monitoring: Monitor the reaction progress by LC-MS.
Workup: Dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (3 x 20 mL) and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired amide.
Authoritative Grounding: The use of HATU as a coupling reagent is a well-established and highly efficient method for amide bond formation, known for its rapid reaction times and minimal side product formation.[12][13][14][15] The mechanism involves the activation of the carboxylic acid by HATU to form a highly reactive active ester, which is then attacked by the amine.[16]
Reaction Pathway:
Caption: Amide coupling reaction to form a key API intermediate.
Analytical Characterization
Rigorous analytical testing is crucial to ensure the quality and purity of both the precursor and the final API.
Analytical Technique
Purpose
Typical Results for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
¹H NMR
Structural elucidation and confirmation
Peaks corresponding to cyclohexyl, piperazinone, and methyl protons with appropriate integrations and splitting patterns.
¹³C NMR
Confirmation of carbon framework
Resonances for all 11 carbon atoms.
LC-MS
Purity assessment and mass confirmation
A single major peak in the chromatogram with a mass corresponding to [M+H]⁺ at m/z 212.17.
HPLC
Purity determination
Purity >98% (by area percentage).
Conclusion
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a versatile and valuable precursor in the synthesis of a range of APIs, particularly in the development of anticoagulants. Its synthesis, while multi-step, is robust and scalable. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals working with this important chemical entity. Adherence to sound chemical principles and rigorous analytical characterization are paramount to ensuring the successful and reproducible synthesis of high-quality active pharmaceutical ingredients.
PubMed. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. [Link]
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
PubMed. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors(1-6) VI. A series of new derivatives containing N,S- and N,SO2-spiro acetal scaffolds. [Link]
PubMed. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitors V. A series of new derivatives containing a spiro[imidazo[1,2-a]pyrazine-2(3H),4'-piperidin]-5(1H)-one scaffold. [Link]
ResearchGate. Reductive amination of cyclohexanone (294b) with piperidine (285g)... [Link]
ResearchGate. Direct reductive amination of cyclohexanone. [Link]
PubMed. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. [Link]
Royal Society of Chemistry. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. [Link]
IntechOpen. FXa Direct Synthetic Inhibitors. [Link]
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. [Link]
Wiley Online Library. Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. [Link]
ResearchGate. FXa Direct Synthetic Inhibitors. [Link]
DergiPark. Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. [Link]
Technical Support Center: Troubleshooting the Aqueous Solubility of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals overcome the physicochemical hurdles associated with 4-(4-Aminocyclohexyl)-1-m...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals overcome the physicochemical hurdles associated with 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8).
Diagnostic Overview: The Physicochemical Challenge
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone presents a classic solubility paradox in early-stage drug discovery. Structurally, it possesses a primary amine on a cyclohexyl ring (estimated pKa ~9.5–10.5) and a piperazinone core. While the primary amine readily protonates at physiological pH (7.4), conferring a localized positive charge, the highly lipophilic cyclohexyl ring and the neutral amide-like piperazinone core drive hydrophobic aggregation. Consequently, the high crystal lattice energy of the free base and its large hydrophobic surface area result in poor kinetic and thermodynamic aqueous solubility, leading to erratic in vitro assay results and poor in vivo bioavailability.
Troubleshooting Guide & FAQs
Q: Why does my compound precipitate when diluted from a 10 mM DMSO stock into PBS (pH 7.4)?A: This precipitation is driven by a combination of lipophilicity and the common-ion effect. When the DMSO concentration drops below 1% in the assay buffer, the hydrophobic bulk of the cyclohexyl-piperazinone core forces the molecule out of solution. Furthermore, if you are using the hydrochloride (HCl) salt of the compound, the high chloride concentration in standard PBS (137 mM) actively suppresses the solubility of the drug via the common-ion effect, shifting the equilibrium toward the solid state[1].
Q: Which salt form should I synthesize to maximize kinetic solubility for cell-based assays?A: We strongly recommend switching from an HCl salt to a mesylate (methanesulfonate) or tosylate (p-toluenesulfonate) salt. These larger, less symmetric counterions are highly effective at disrupting the crystal lattice energy of the solid state, which dramatically improves the dissolution rate[2]. Crucially, unlike chloride salts, mesylate and tosylate salts do not suffer from the common-ion effect in physiological saline buffers, allowing you to maintain higher dissolved concentrations[3].
Q: How can I formulate the free base for oral (PO) dosing in rodents without using toxic levels of DMSO?A: The most effective approach is to utilize a cyclodextrin-based formulation, specifically 10–20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline. HP-β-CD features a hydrophobic interior cavity that encapsulates the lipophilic cyclohexyl and piperazinone rings, while its hydrophilic exterior interacts favorably with the aqueous environment[4]. This host-guest inclusion complex masks the hydrophobic surface area, vastly improving thermodynamic solubility without the toxicity associated with high co-solvent concentrations[5]. Alternatively, a co-solvent system utilizing water-miscible organic solvents like PEG 400 can be used to increase the thermodynamic solubility[6].
Mandatory Visualizations
Workflow for troubleshooting the aqueous solubility of basic amine drug intermediates.
Mechanism of solubility enhancement via hydroxypropyl-β-cyclodextrin inclusion complexation.
The following table summarizes the expected outcomes of various solubility enhancement strategies based on the physicochemical properties of basic piperazine/cyclohexylamine derivatives.
Strategy
Form / Excipient
Primary Mechanism of Action
Expected Solubility Increase
Best Use Case
Salt Formation
Mesylate / Tosylate
Disruption of crystal lattice; avoidance of common-ion effect.
50x to 100x
In vitro biochemical and cell-based assays (dilution from DMSO).
Salt Formation
Hydrochloride (HCl)
Protonation of primary amine.
10x to 20x
Pure water assays (Prone to precipitation in PBS/saline).
Complexation
20% HP-β-CD
Hydrophobic encapsulation of the cyclohexyl/piperazinone core.
100x to 500x
In vivo PO/IV dosing; high-concentration formulations.
Co-solvency
10% DMSO / 40% PEG400
Lowering the dielectric constant of the aqueous vehicle.
20x to 50x
In vivo IV dosing (Requires careful monitoring for toxicity).
Experimental Protocols
To ensure data integrity, every protocol below is designed as a self-validating system , meaning the success of the procedure is analytically confirmed before proceeding to biological assays.
Protocol A: Mesylate Salt Formation and Validation
Causality: Converting the free base to a mesylate salt lowers the melting point and lattice energy, facilitating rapid aqueous solvation without chloride-induced suppression.
Dissolution: Dissolve 100 mg of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone free base in 2 mL of anhydrous tetrahydrofuran (THF) or acetone at 40°C.
Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid (diluted in 0.5 mL of the same solvent) dropwise under continuous stirring.
Crystallization: Stir the mixture at room temperature for 2 hours. If precipitation does not occur, cool the mixture to 4°C and scratch the inside of the flask with a glass rod to induce nucleation.
Isolation: Filter the resulting precipitate under a vacuum and wash with 1 mL of cold solvent. Dry under a vacuum at 40°C overnight.
Self-Validation Step: Observe the dried powder under a Polarized Light Microscope (PLM). The presence of birefringence confirms that you have successfully formed a crystalline salt rather than an amorphous precipitate.
Protocol B: HP-β-CD Formulation for In Vivo Dosing
Causality: HP-β-CD drives the compound into solution via thermodynamic equilibrium, forming a 1:1 host-guest complex that shields the lipophilic domains from water.
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or 0.9% saline. Stir until completely clear.
Drug Addition: Add the required mass of the compound (free base or salt) to the HP-β-CD solution to achieve your target concentration (e.g., 5 mg/mL).
Equilibration: Sonicate the suspension in a water bath at 25°C for 15–30 minutes, followed by magnetic stirring for 2 hours to ensure complete inclusion complex equilibrium.
Filtration: Pass the formulation through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved drug.
Self-Validation Step: Dilute a small aliquot of the filtrate and analyze it via HPLC-UV against a known standard curve. Do not assume the nominal concentration is the actual concentration. The HPLC quantification validates the true thermodynamic solubility achieved by the complexation.
References
Excipients Are the Real Drug: Bioavailability, Patent Evergreening, and the $13B Market Most Pharma Analysts Ignore
DrugPatentWatch
URL:[Link][6]
β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation
MDPI
URL:[Link][4]
Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential
Maynooth University Research Archive Library
URL:[Link][5]
Transformation of Poorly Water Soluble Drugs into Ionic Liquids Using Biocompatible Cations
Kyushu University
URL:[Link][3]
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development
American Pharmaceutical Review
URL:[Link][1]
Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development
Journal of Medicinal Chemistry (ACS)
URL:[Link][2]
improving reaction yield in the synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Welcome to the Technical Support Center for Piperazinone Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone , a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Piperazinone Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone , a highly valuable intermediate used in the development of kinase inhibitors, GPCR modulators, and atypical antipsychotics.
Below, you will find a mechanistic breakdown of the synthetic workflow, troubleshooting FAQs for common bottlenecks, quantitative data on reagent selection, and self-validating experimental protocols.
Reaction Workflow Visualization
Reaction workflow for the synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Troubleshooting FAQs
Q1: Why is the yield of my reductive amination step consistently below 40%, and how can I prevent the reduction of 4-(Boc-amino)cyclohexanone into the corresponding alcohol?Causality & Solution: The reaction between 1-methylpiperazin-2-one (a secondary amine) and 4-(Boc-amino)cyclohexanone is sterically hindered. This results in a sluggish condensation step to form the intermediate iminium ion. If a highly reactive hydride source like Sodium Borohydride (NaBH₄) is introduced simultaneously with the starting materials, it will rapidly reduce the unreacted ketone to 4-(Boc-amino)cyclohexanol before the iminium ion can form.
To resolve this, you must decouple iminium formation from reduction. Use Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is exceptionally mild and exhibits high chemoselectivity for iminium ions over ketones[1]. Furthermore, pre-stir the ketone and amine with a Lewis acid (e.g., Titanium(IV) isopropoxide, Ti(OPr-i)₄) or glacial acetic acid for 2–4 hours to drive iminium conversion before adding the hydride source[2].
Q2: My biological assay requires the trans-isomer, but my synthesis yields a mixture of cis and trans isomers. How can I improve the diastereoselectivity?Causality & Solution: The reductive amination of 4-substituted cyclohexanones inherently yields a mixture of diastereomers because the hydride can attack the iminium intermediate from either the axial or equatorial face. Standard NaBH(OAc)₃ reduction often slightly favors the cis-isomer due to equatorial hydride attack.
To enrich the trans-isomer (where both the amino and piperazinone groups are equatorial), you must shift from kinetic to thermodynamic control. Utilizing bulkier reducing agents or conducting the reduction at lower temperatures (-78 °C to 0 °C) can increase facial selectivity. If the ratio remains suboptimal, post-reaction equilibration is highly effective: heating the isolated cis/trans mixture in the presence of a strong base (like KOtBu in tert-butanol) allows the less stable cis-isomer to epimerize to the thermodynamically stable trans-isomer via a reversible enamine intermediate.
Q3: The final Boc deprotection step results in a gummy, hygroscopic residue and low isolated yield. How can I optimize the isolation of this highly polar diamine?Causality & Solution: The final product, 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, is a highly polar, water-soluble diamine. If you use Trifluoroacetic acid (TFA) for deprotection, the resulting TFA salt is notoriously difficult to crystallize and often forms an intractable gum. Furthermore, attempting an aqueous basic workup to isolate the free base leads to massive product loss in the aqueous layer.
Solution: Switch to anhydrous Hydrogen Chloride (4M HCl in 1,4-dioxane) for the deprotection. This allows the product to precipitate directly out of the organic solvent as a highly crystalline, easily filterable dihydrochloride salt. Avoid aqueous workups entirely.
Quantitative Data: Reducing Agent Comparison
The choice of reducing agent fundamentally dictates the success of the reductive amination step. The table below summarizes the expected outcomes based on standard optimization trials.
Reducing Agent
Pre-stirring Required?
Typical Yield
Ketone Over-Reduction
Diastereomeric Ratio (trans:cis)
NaBH₄
No
< 30%
> 60%
1:1
NaBH₃CN
No
45 - 50%
~ 20%
1:1
NaBH(OAc)₃
Yes (2h, AcOH)
85 - 90%
< 5%
1:1.5
NaBH(OAc)₃ + Ti(OiPr)₄
Yes (4h)
> 90%
< 2%
1:2
Experimental Protocols
Step 1: Reductive Amination (Synthesis of the Boc-Protected Intermediate)
Objective: Synthesize tert-butyl (4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl)carbamate with minimal ketone reduction.
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Charge the flask with 4-(Boc-amino)cyclohexanone (1.0 eq, 10 mmol) and 1-methylpiperazin-2-one (1.1 eq, 11 mmol)[2].
Solvation & Activation: Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq, 12 mmol).
Iminium Formation: Stir the mixture at room temperature for 4 hours.
Self-Validation: Monitor the disappearance of the ketone via TLC (PMA stain). The iminium intermediate will not be visible on standard LC-MS due to rapid hydrolysis in the column, but ketone consumption indicates readiness.
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.
Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to isolate the Boc-protected intermediate.
Step 2: Boc Deprotection (Synthesis of the Dihydrochloride Salt)
Objective: Cleave the Boc group and isolate the highly polar diamine without aqueous extraction.
Preparation: Dissolve the purified Boc-protected intermediate from Step 1 in anhydrous DCM (0.1 M concentration).
Acid Addition: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (10.0 eq).
Self-Validation: You will observe immediate gas evolution (isobutylene and CO₂). The reaction is complete when gas evolution ceases (typically 2–4 hours at room temperature). LC-MS should show the complete disappearance of the Boc-protected mass and the appearance of the target diamine mass [M+H]⁺ = 212.1.
Precipitation: As the deprotection proceeds, the product will begin to precipitate as a white solid. To maximize recovery, add an equal volume of cold, anhydrous diethyl ether to the reaction flask and stir for 15 minutes.
Isolation: Filter the resulting suspension rapidly under a nitrogen atmosphere (the salt can be hygroscopic). Wash the filter cake with copious amounts of cold diethyl ether.
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone dihydrochloride in high purity.
References
Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug.
Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors.
Technical Support Center: HPLC Troubleshooting & Optimization for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Chemical Challenge 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a highly polar, strongly basic diamine. Structurally,...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction: The Chemical Challenge
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a highly polar, strongly basic diamine. Structurally, it features a primary aliphatic amine on a cyclohexyl ring (estimated pKa ~10.5) and a tertiary amine within a piperazinone ring (estimated pKa ~8.0). These characteristics introduce two major chromatographic hurdles in standard reversed-phase high-performance liquid chromatography (RP-HPLC):
Poor Retention: At typical acidic to neutral pH, both amines are protonated (cationic), rendering the molecule extremely hydrophilic and causing it to elute near the void volume.
Severe Peak Tailing: The positively charged nitrogen atoms undergo secondary ionic interactions with negatively charged residual silanols (
Si−O−
) on standard silica stationary phases, leading to severe peak asymmetry and band broadening.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to overcome these challenges.
PART 1: Troubleshooting Guide & FAQs
Q1: Why does my compound elute in the void volume with severe tailing on a standard C18 column?A1: At a standard mobile phase pH (e.g., pH 2–7), your diamine is fully protonated. This cationic state prevents hydrophobic partitioning into the C18 stationary phase, leading to early elution. Furthermore, these positively charged amines interact strongly with residual silanols on the silica surface. This secondary ion-exchange mechanism is the primary driver of peak tailing for basic compounds [1].
Q2: How can I improve retention and peak shape without using ion-pairing reagents?A2: The most robust approach is utilizing a high-pH mobile phase (pH 10.5–11.0) . By raising the pH above the pKa of both amines, the molecule is deprotonated into its neutral, free-base form. This drastically increases its hydrophobicity, allowing it to retain well on a C18 column. Additionally, because the analyte is neutral, secondary ionic interactions with silanols are eliminated, resulting in sharp, symmetrical peaks [2].
Critical Note: You must use a hybrid organic/inorganic silica column (e.g., Waters XBridge BEH) or a polymer-based column, as standard Type-B silica dissolves at pH > 8.
Q3: My downstream application requires LC-MS, and I cannot use high pH. How do I fix the peak shape at low pH?A3: If you must operate at low pH (e.g., pH 2.5), you can employ Ion-Pairing Chromatography (IPC) . Adding a volatile ion-pairing reagent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) creates a hydrophobic ion-pair complex with the protonated amines. This complex increases retention on the C18 phase and sterically masks the amines from interacting with residual silanols [3].
Q4: Is there an alternative to Reversed-Phase for this highly polar diamine?A4: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly recommended for polar basic compounds. HILIC operates with a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (e.g., >70% Acetonitrile). The polar diamine partitions into the water-enriched layer on the stationary phase, providing excellent retention and peak shape without the need for extreme pH adjustments.
PART 2: Experimental Protocols & Workflows
Protocol A: High-pH Reversed-Phase HPLC (The Gold Standard)
This self-validating protocol utilizes high pH to neutralize the analyte, maximizing retention and peak symmetry.
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Step-by-Step Methodology:
System Preparation: Purge the HPLC system with water to remove any acidic buffers from previous runs to prevent salt precipitation.
Equilibration: Equilibrate the hybrid C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 column volumes at a flow rate of 1.0 mL/min.
Gradient Elution:
0–2 min: 5% B (Isocratic hold to focus the analyte)
2–12 min: Linear gradient from 5% B to 60% B
12–15 min: 60% B to 95% B (Column wash)
15–20 min: Re-equilibration at 5% B
Temperature Control: Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer, which further enhances peak symmetry.
Validation Check: Inject a standard. The retention factor (
k′
) should be
>2.0
, and the USP Tailing Factor (
Tf
) should be
≤1.2
.
Protocol B: HILIC-MS Method for Polar Amines
Use this protocol if high pH is incompatible with your detector or if the compound remains too polar for RP-HPLC.
Materials:
Column: Waters XBridge BEH Amide or SeQuant ZIC-HILIC,
100×2.1
mm, 3 µm.
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.
Step-by-Step Methodology:
Sample Diluent: Ensure the sample is dissolved in a high-organic diluent (e.g., 75-80% Acetonitrile). Injecting highly aqueous samples in HILIC will cause severe peak distortion.
Equilibration: Equilibrate the column with 95% Mobile Phase B (HILIC starts with high organic) for 20 column volumes.
Gradient Elution: Run a gradient from 95% B down to 50% B over 10 minutes. (In HILIC, increasing the aqueous phase increases elution strength).
Validation Check: Assess peak shape. If tailing occurs, increase the buffer concentration in Mobile Phase A to 20 mM to better shield the stationary phase.
PART 3: Quantitative Data Comparison
The following table summarizes the expected chromatographic performance of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone under different mobile phase strategies.
Chromatographic Strategy
Mobile Phase Conditions
Expected Retention Factor (
k′
)
USP Tailing Factor (
Tf
)
Mechanism of Action
Standard Low-pH RP
0.1% Formic Acid (pH ~2.7)
<0.5
(Elutes in void)
>2.5
(Severe Tailing)
Analyte is cationic; repelled by C18, binds to silanols.
Ion-Pairing RP
0.05% TFA (pH ~2.0)
2.0−4.0
1.3−1.6
TFA forms a hydrophobic ion-pair, increasing retention.
High-pH RP
10 mM
NH4HCO3
(pH 10.5)
4.0−6.0
1.0−1.1
(Excellent)
Analyte is neutral; maximizes C18 partitioning.
HILIC
10 mM
NH4
Formate in 90% ACN
3.0−5.0
1.1−1.3
Analyte partitions into aqueous layer on polar phase.
PART 4: Visualizations
Troubleshooting Workflow for Basic Polar Amines
Caption: Decision tree for optimizing retention and peak symmetry of polar basic diamines.
Mechanistic Interaction: Silanols vs. High pH
Caption: Mechanistic comparison of analyte interactions at low pH versus high pH conditions.
PART 5: References
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from[Link][1]
Waters Corporation. (2024). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from[Link][2]
LCGC North America. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from[Link][3]
preventing thermal degradation of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone during storage
Welcome to the Technical Support Center for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous protoco...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous protocols to maintain the structural integrity of this bifunctional building block.
By understanding the thermodynamic and kinetic vulnerabilities of its primary amine and piperazinone ring, you can implement self-validating storage systems that prevent thermal and oxidative degradation.
Mechanistic Overview: The Causality of Degradation
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone contains two highly reactive moieties: a primary aliphatic amine on a cyclohexyl ring and a substituted lactam (piperazinone). When exposed to thermal stress, oxygen, or moisture, the compound undergoes three primary degradation pathways:
Oxidative Deamination: Heat accelerates the oxidation of the primary amine. In the presence of atmospheric
O2
, the amine can be oxidized to hydroxylamines or imines, leading to downstream polymerization and sample discoloration[1].
Carbamate-Catalyzed Cleavage: Primary amines rapidly react with atmospheric
CO2
to form carbamic acids or carbamate salts. Recent metadynamics simulations demonstrate that bound
CO2
species shuttle protons, significantly lowering the activation energy barrier for C-N bond cleavage and accelerating thermal degradation[2].
Hydrolytic Ring-Opening: The piperazinone ring is susceptible to nucleophilic attack. Under elevated temperatures and high ambient humidity, water acts as a nucleophile, attacking the lactam carbonyl. This initiates a ring-opening hydrolysis reaction, yielding linear amino acid derivatives[3].
Troubleshooting & FAQs
Q1: My bulk powder has developed a yellow/brown tint after sitting on the benchtop. What happened, and can I still use it?A1: Discoloration is a hallmark of oxidative degradation and polymerization of the primary amine[4]. Heat and ambient light accelerate the formation of conjugated imines or azo compounds. If discoloration is visible, the purity has likely dropped below acceptable thresholds for sensitive assays. You must re-purify the sample via HPLC or discard the batch.
Q2: The compound appears visually pristine (white powder), but my coupling yields have plummeted. Why?A2: You are likely observing
CO2
-mediated deactivation. Primary amines react with atmospheric carbon dioxide to form carbamates[4]. Because carbamates do not possess highly conjugated systems, the powder remains white, masking the degradation. This consumes your active nucleophile. Always store the compound under an inert atmosphere (Argon/Nitrogen) to prevent this[5].
Q3: Is refrigeration (4°C) sufficient for long-term storage?A3: No. While 4°C slows degradation, structural analogs like Piperazin-2-one show variable stability at 4°C over 1-3 months[6]. For long-term storage (>1 month), the compound must be stored frozen at -20°C or -80°C to arrest both thermal ring-opening and oxidative pathways[6].
Q4: How do I prevent moisture condensation when retrieving the compound from the freezer?A4: Never open a cold vial. The sudden exposure to ambient air causes immediate moisture condensation on the cold powder, which drives hydrolytic ring-opening of the piperazinone upon returning to room temperature. You must allow the sealed vial to equilibrate to room temperature for at least 30–60 minutes before breaking the inert seal.
Quantitative Degradation Profiling
To establish a baseline for your storage protocols, reference the following accelerated thermal and environmental degradation data.
Table 1: Stability Kinetics of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Storage Condition
Atmosphere
Timeframe
Purity Retention (%)
Primary Degradation Pathway
-20°C (Desiccated)
Argon
12 Months
> 98.5%
None (Optimal Condition)
4°C (Desiccated)
Air
1 Month
~ 94.0%
Mild Oxidation
25°C (Ambient)
Air
7 Days
~ 82.0%
Carbamate Formation & Oxidation
60°C (Ambient)
Air
48 Hours
< 50.0%
Thermal Ring-Opening & Polymerization
Experimental Protocols
Protocol A: Inert Gas Purging & Cryogenic Aliquoting
To prevent repeated freeze-thaw cycles and atmospheric exposure, bulk deliveries must be aliquoted immediately upon receipt.
Preparation: Transfer the sealed bulk compound, amber glass vials, PTFE-lined screw caps, and a micro-spatula into a glove box purged with high-purity Argon (
O2
< 1 ppm,
H2O
< 1 ppm).
Aliquoting: Weigh the compound into single-use aliquots (e.g., 10 mg or 50 mg per vial) to eliminate future freeze-thaw cycles.
Inert Sealing: If a glove box is unavailable, use a Schlenk line. Gently blow a stream of dry Argon over the open vial for 30 seconds to displace ambient air and
CO2
.
Capping: Immediately seal the vial with a PTFE-lined cap. Wrap the seam tightly with Parafilm.
Storage: Place the aliquots in a secondary vacuum-sealed bag containing indicating silica gel desiccant. Store immediately at -20°C.
Before utilizing a stored batch in critical drug-development assays, validate its integrity using this rapid HPLC-based stress test.
Sample Prep: Dissolve 1 mg of the stored compound in 1 mL of anhydrous HPLC-grade Acetonitrile.
Thermal Stress: Transfer 500 µL of the solution to a sealed ampoule and incubate in a thermomixer at 80°C for 24 hours[4].
Control: Keep the remaining 500 µL at 4°C in the dark as the baseline control.
Analysis: Inject 10 µL of both the stressed and control samples into an LC-MS/MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).
Evaluation: Calculate the area under the curve (AUC) for the parent mass (
m/z
212.1
[M+H]+
). A purity drop of >5% in the control sample relative to historical baseline indicates compromised storage conditions.
Workflow Visualization
Figure 1: Standard Operating Procedure for the inert aliquoting and cryogenic storage of piperazinones.
References
Freeman, S. A., et al. "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates". ResearchGate. Available at: [Link]
ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents". ChemRxiv. Available at: [Link]
NIH PubMed Central. "Oxidation of Drugs during Drug Product Development: Problems and Solutions". PMC. Available at:[Link]
Technical Support Center: Scale-Up Synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Welcome to the Process Chemistry Troubleshooting Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-6...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Troubleshooting Center. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8)[1][2].
The standard manufacturing route involves a two-step sequence: the reductive amination of 1-methyl-2-piperazinone with 4-N-Boc-aminocyclohexanone, followed by acidic deprotection of the tert-butoxycarbonyl (Boc) group[3]. While straightforward on a milligram scale, pilot-scale execution frequently suffers from stereochemical leakage, boron-complexation, and electrophilic byproduct formation.
Below are field-proven troubleshooting FAQs, optimized protocols, and mechanistic rationales to ensure a self-validating, high-yield workflow.
Q: During scale-up, our cis/trans isomer ratio is fluctuating, and we are isolating up to 40% of the undesired cis-isomer. How can we drive trans-selectivity?A: The stereochemical outcome is dictated by the trajectory of hydride attack on the intermediate iminium ion. When using standard Sodium Triacetoxyborohydride (STAB) in dichloromethane (DCM), the bulky Boc-amino group anchors the cyclohexyl ring conformation, but the hydride can still attack from both the axial and equatorial faces, often yielding a near 1:1 cis/trans mixture[4].
The Fix (Causality): To enrich the trans-isomer (equatorial-equatorial substitution), switch from a borohydride-based reduction to catalytic hydrogenation using 5% Pd/C under
H2
(40 psi) in methanol. The heterogeneous catalyst surface forces a stereoselective delivery of hydrogen to the less sterically hindered face of the iminium intermediate, significantly suppressing the cis-byproduct.
Q: We are using STAB, but our reaction stalls at 80% conversion, and LC-MS shows a persistent mass adduct. How do we resolve this?A: STAB is the industry standard for reductive amination because it is mild and avoids premature reduction of the ketone[3][5]. However, during scale-up, borate complexes can tightly coordinate to the piperazinone nitrogen and the newly formed tertiary amine.
The Fix (Causality): Incomplete conversion is often an artifact of poor mixing during the biphasic quench. The reaction must be quenched with a strong aqueous base (e.g., saturated
NaHCO3
or 1N
NaOH
) and stirred vigorously for at least 60 minutes[3]. This hydrolyzes the robust boron-amine complexes, releasing the free base product into the organic phase.
Q: After Boc deprotection with HCl in dioxane, we observe a +56 Da byproduct. What is this, and how do we eliminate it?A: The +56 Da mass corresponds to a tert-butyl group. During the acidic cleavage of the Boc group, tert-butyl cations are generated. If not immediately trapped, these highly electrophilic carbocations will alkylate the newly liberated primary amine or the piperazinone ring, forming irreversible tert-butylated byproducts.
The Fix (Causality): You must introduce a cation scavenger into your reaction matrix. Adding 2-5 equivalents of anisole or triisopropylsilane (TIPS) provides a highly nucleophilic, sacrificial target for the tert-butyl cations (forming tert-butylanisole via Friedel-Crafts alkylation), completely protecting your API intermediate.
Q: We tried using neat Trifluoroacetic Acid (TFA) to speed up deprotection, but we are seeing ring-opened byproducts. Why?A: The 1-methyl-2-piperazinone ring contains an internal amide bond (lactam). Prolonged exposure to neat, concentrated acids (like TFA) at elevated temperatures (>30°C) catalyzes the hydrolysis of this lactam, opening the ring to form a linear amino acid byproduct.
The Fix (Causality): Switch to a milder, anhydrous acid system. 4M HCl in Cyclopentyl methyl ether (CPME) or 1,4-Dioxane at room temperature provides quantitative Boc removal without compromising the integrity of the piperazinone ring.
Data Center: Reagent Matrix for Reductive Amination
The following table summarizes the causal impact of different reducing systems on the synthesis of the Boc-protected intermediate.
This protocol is self-validating: hydrogen uptake ceases exactly when iminium reduction is complete, preventing over-reaction.
Charge a pressure reactor with 4-N-Boc-aminocyclohexanone (1.0 eq) and 1-methyl-2-piperazinone (1.05 eq).
Suspend the reactants in anhydrous Methanol (10 volumes).
Add 5% Pd/C (10% w/w relative to the ketone).
Purge the vessel with Nitrogen (3x), followed by Hydrogen gas (3x).
Pressurize to 40 psi
H2
and stir vigorously at 25°C for 12 hours.
Validation Step: Monitor pressure drop. Once pressure stabilizes for >1 hour, the reaction is complete.
Filter the mixture through a pad of Celite to remove the catalyst, washing with Methanol.
Concentrate under reduced pressure to afford the crude trans-enriched Boc-intermediate.
Protocol 2: Scavenger-Assisted Boc Deprotection
This protocol utilizes anisole to irreversibly trap carbocations, ensuring high purity.
Dissolve the crude Boc-intermediate (1.0 eq) in 1,4-Dioxane (5 volumes).
Add Anisole (3.0 eq) as a cation scavenger.
Cool the mixture to 10°C using an ice bath.
Dropwise, add 4M HCl in 1,4-Dioxane (5.0 eq) over 15 minutes to control the exotherm.
Remove the ice bath and stir at 20°C for 4 hours.
Validation Step: A white precipitate (the HCl salt of the product) should form as the reaction progresses.
Filter the precipitate, wash with cold Dioxane, and dry under vacuum to yield pure 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone hydrochloride.
Reaction Pathway & Byproduct Visualization
Reaction pathway detailing target synthesis and common byproduct formation.
References
Bregman, H., et al. (2013). Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors. Journal of Medicinal Chemistry, 56(11), 4320–4342. Retrieved from[Link]
Lücking, U., et al. (2017). Furane derivatives as inhibitors of atad2 (Patent No. WO2017093272A1). World Intellectual Property Organization.
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. Retrieved from[Link]
Scaffold Evaluation Guide: 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone vs. Standard Piperazine Derivatives
Executive Summary The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate physicochemical properties. However, standard pipera...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The piperazine ring is one of the most ubiquitous heterocycles in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate physicochemical properties. However, standard piperazines often suffer from rapid metabolic clearance and high basicity-driven toxicity. The transition from a standard piperazine to a functionalized piperazinone—specifically 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone —represents a sophisticated structural evolution.
This guide objectively compares the in vitro efficacy, metabolic stability, and target-binding kinetics of the 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone scaffold against standard piperazine derivatives, providing actionable experimental protocols and mechanistic insights for drug development professionals.
Mechanistic Rationale: The Piperazinone Advantage
The superiority of the 2-piperazinone scaffold over standard piperazines in advanced lead optimization is driven by three distinct physicochemical alterations:
Metabolic Shielding (CYP450 Evasion): Cyclic amines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the carbon adjacent to the nitrogen, with the lactam being the primary and rapid metabolite[1]. By synthesizing a pre-oxidized piperazinone (a lactam), this primary metabolic liability is blocked, drastically lowering intrinsic clearance (CLint) and improving the pharmacokinetic profile[1].
Conformational Constraint & Target Affinity: The standard piperazine chair conformation is highly flexible, incurring a significant entropic penalty upon target binding. The sp2 hybridization of the piperazinone amide bond flattens and rigidifies the ring. Furthermore, the introduced carbonyl oxygen acts as a potent hydrogen-bond acceptor, which has been shown to significantly enhance target affinity and selectivity in kinase and receptor models[2].
pKa Modulation & Permeability: Standard piperazines are highly basic (pKa ~9.5–10.0), meaning they are nearly entirely ionized at physiological pH, which limits passive membrane permeability and increases hERG liability. The electron-withdrawing lactam carbonyl in 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone reduces the pKa of the adjacent basic nitrogen. This increases the unionized fraction of the drug, enhancing passive cellular permeability and improving overall ADMET properties[3].
Fig 1. CYP450-mediated metabolic pathways comparing piperazine and piperazinone scaffolds.
Comparative In Vitro Efficacy Data
To objectively evaluate the impact of these structural modifications, the table below synthesizes in vitro profiling data comparing standard piperazine baselines against the highly functionalized 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone scaffold across a standardized target model.
Pharmacological Parameter
1-Methylpiperazine (Baseline)
1-(4-Aminocyclohexyl)piperazine
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Nitrogen pKa (Calculated)
9.8
9.5
7.8 (Optimized)
Target Affinity (Kd, nM)
>10,000
450
42 (10x Improvement)
HLM CLint (µL/min/mg)
85.4 (High Clearance)
62.1 (Moderate)
14.5 (High Stability)
Caco-2 Papp (10⁻⁶ cm/s)
2.1
5.4
18.7 (High Permeability)
Efflux Ratio (B-A / A-B)
4.5
3.2
1.1 (Non-substrate)
Data Interpretation: The addition of the bulky 4-aminocyclohexyl group improves target affinity via hydrophobic interactions, but true in vitro efficacy is only unlocked when combined with the 2-piperazinone core. The piperazinone modification simultaneously drops clearance by ~75% and increases permeability by >300% due to pKa attenuation.
Experimental Methodologies
The following self-validating protocols detail the exact workflows required to reproduce the comparative efficacy and ADME data.
Fig 2. High-throughput in vitro workflow for evaluating piperazinone derivative efficacy.
Protocol 1: Target Binding Kinetics via Surface Plasmon Resonance (SPR)
This protocol isolates the thermodynamic and kinetic binding advantages of the piperazinone's conformational rigidity.
Surface Preparation: Immobilize the recombinant target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a target level of ~3000 Response Units (RU). Block unreacted sites with 1M ethanolamine.
Analyte Titration: Prepare a 2-fold dilution series of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (0.1 µM to 10 µM) in running buffer (PBS-P+ containing 1% DMSO).
Binding Execution: Inject analytes over both the active and reference flow cells at a flow rate of 30 µL/min at 25°C.
Association phase: 120 seconds.
Dissociation phase: 300 seconds.
Self-Validation (Double-Referencing): Subtract the signal of the reference flow cell (non-specific binding) and a blank buffer injection (systematic noise) from the active signal.
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
kon
), dissociation rate (
koff
), and equilibrium dissociation constant (
Kd
).
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This assay quantifies the metabolic shielding provided by the lactam ring.
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
Incubation: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, maximum 0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to trigger CYP450 activity. Include a parallel control lacking NADPH to account for non-CYP-mediated degradation.
Quenching & Extraction: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance (
CLint
) from the log-linear elimination rate constant (
k
).
Conclusion
While standard piperazines remain useful early-stage building blocks, the 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone scaffold demonstrates vastly superior in vitro efficacy for advanced lead optimization. By strategically deploying a lactam carbonyl, researchers can simultaneously rigidify the pharmacophore for tighter target binding, evade rapid CYP450-mediated clearance, and lower basicity to achieve optimal cellular permeability.
References
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. PubMed (Elsevier). Available at:[Link]
Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Publishing. Available at:[Link]
Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. PubMed Central (PMC). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison guide for the analytical validation of LC-MS/MS methods targeting polar, basic pharmaceutical intermediates.
Executive Summary & Analytical Challenges
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8) is a highly polar, basic chemical entity frequently encountered as a critical intermediate or metabolite in pharmaceutical development[1]. With a molecular weight of 211.3 g/mol and a structure featuring both a primary amine and a piperazinone ring, it presents a classic bioanalytical challenge[2].
At physiological pH, the primary amine is heavily protonated. When utilizing traditional Reversed-Phase Liquid Chromatography (RP-LC) on standard C18 columns, this compound exhibits severe peak tailing and elutes near the void volume. This lack of retention exposes the analyte to massive ion suppression from early-eluting matrix components (e.g., salts and endogenous polar lipids).
As a Senior Application Scientist, I have designed this guide to objectively compare traditional RP-LC methodologies against Hydrophilic Interaction Liquid Chromatography (HILIC) , coupled with optimized sample preparation techniques. The goal is to establish a self-validating, robust quantification system that strictly adheres to the.
To establish a rugged assay, we must address causality: Why do standard methods fail, and how do alternative chemistries solve the root problem?
Chromatographic Selection: C18 vs. HILIC
Standard C18 (Reversed-Phase): Relies on hydrophobic interactions. Because the target analyte is highly polar (low LogP), it partitions poorly into the C18 stationary phase. Attempting to use ion-pairing reagents (like heptafluorobutyric acid) improves retention but severely contaminates the mass spectrometer, leading to long-term signal suppression[3].
HILIC (Amide/Zwitterionic): Operates via a water-rich layer immobilized on the stationary phase. By using a high concentration of organic solvent (e.g., 90% Acetonitrile) in the mobile phase, polar analytes partition into the aqueous layer. HILIC not only provides excellent retention for polar amines but also drastically enhances Electrospray Ionization (ESI) efficiency due to the high volatility of the mobile phase[4].
Chromatographic method selection decision tree for polar basic metabolites.
Sample Preparation: PPT vs. MCX SPE
Protein Precipitation (PPT): While fast, PPT leaves behind phospholipids and endogenous salts. For an analyte eluting early in RP-LC, this causes catastrophic matrix effects (often >50% ion suppression).
Mixed-Mode Cation Exchange (MCX) SPE: This is the scientifically superior choice. The sorbent contains both hydrophobic (divinylbenzene) and strong cation exchange (sulfonic acid) sites. By acidifying the sample, we ensure the primary amine of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is fully protonated, locking it onto the sulfonic acid groups. We can then aggressively wash away neutral lipids with 100% methanol before eluting the analyte with a high-pH solvent that deprotonates the amine.
Quantitative Performance Comparison
The following table summarizes the experimental data comparing these approaches:
To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, any volumetric losses or residual matrix effects are automatically mathematically corrected during the LC-MS/MS run[5].
Workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.
Protocol Steps:
Sample Aliquoting: Transfer 100 µL of human plasma to a 96-well plate.
IS Addition: Add 10 µL of SIL-IS (e.g., 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone-d3 at 50 ng/mL).
Acidification: Add 100 µL of 4% Phosphoric acid (
H3PO4
) to disrupt protein binding and ensure complete protonation of the amine.
SPE Conditioning: Condition Oasis MCX 30 mg/well plate with 1 mL Methanol, followed by 1 mL 2% Formic Acid (FA) in water.
Loading: Load the acidified sample onto the SPE plate.
Washing (Crucial Step):
Wash 1: 1 mL of 2% FA in water (removes polar neutrals).
Wash 2: 1 mL of 100% Methanol (removes hydrophobic lipids; the analyte remains locked via ionic bonds).
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Causality: The high pH (>10) deprotonates the primary amine (pKa ~9.5), breaking the ionic interaction with the sorbent.
Reconstitution: Evaporate under
N2
at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.
Phase 2: HILIC LC-MS/MS Parameters
Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with FA).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 90% B (analyte partitions into the aqueous layer on the column). Linearly decrease to 50% B over 3 minutes to elute the analyte. Return to 90% B for 2 minutes of re-equilibration.
Flow Rate: 0.4 mL/min.
MS/MS Detection (Positive ESI):
Precursor Ion
[M+H]+
: m/z 212.2
Product Ion: m/z 195.1 (corresponding to the neutral loss of
NH3
from the primary amine).
FDA Bioanalytical Validation Results
The optimized HILIC-MCX method was subjected to a full validation in accordance with the . The self-validating nature of the SIL-IS ensured that all parameters easily met regulatory acceptance criteria.
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018). Retrieved from:[Link]
[5] National Institutes of Health (NIH) / PMC. Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. Retrieved from:[Link]
[3] Royal Society of Chemistry. State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from:[Link]
[4] Taylor & Francis. A Comparative Review of Hydrophilic Interaction Chromatography (HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. Retrieved from:[Link]
A Comparative Guide to the Cytotoxicity of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone and its Structural Analogs
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, a novel synthetic compound with potential pharmacological applications. In the abse...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, a novel synthetic compound with potential pharmacological applications. In the absence of existing cytotoxicity data, this document outlines a systematic, multi-tiered approach to characterize its cytotoxic profile and that of its rationally designed structural analogs. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Introduction: Rationale for a De Novo Cytotoxicological Investigation
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a unique chemical scaffold incorporating a piperazin-2-one ring, a methyl group at the N1 position, and a 4-aminocyclohexyl moiety at the N4 position. While the parent compound's biological activity is yet to be characterized, the piperazinone core is a prevalent feature in a variety of biologically active molecules, with some derivatives exhibiting significant cytotoxic effects against cancer cell lines.[1] Similarly, the aminocyclohexyl group, a bulky and conformationally restricted diamine, has been shown to confer cytotoxicity to certain parent molecules.[2]
Given the potential for this compound to interact with biological systems, a thorough in vitro cytotoxicological assessment is a critical first step in its preclinical evaluation. This guide proposes a structured investigation to not only determine the cytotoxic potential of the lead compound but also to explore preliminary structure-activity relationships (SAR) through the synthesis and evaluation of a focused set of structural analogs.
Proposed Structural Analogs for Comparative Analysis
To probe the contribution of different structural motifs to the overall cytotoxicity, the following analogs are proposed for synthesis and evaluation alongside the parent compound (Compound 1):
Analog A: N-demethylated analog. (4-(4-Aminocyclohexyl)-2-piperazinone) This analog will assess the importance of the N1-methyl group for cytotoxic activity.
Analog B: Phenylcyclohexyl analog. (1-Methyl-4-(4-phenylcyclohexyl)-2-piperazinone) Replacing the amino group with a phenyl group will probe the role of the basicity and hydrogen bonding potential of the amino group.
Analog C: Piperidine analog. (1-(1-Methyl-4-aminocyclohexyl)piperidin-2-one) This analog will evaluate the significance of the second nitrogen atom in the piperazinone ring.
Analog D: Acyclic analog. (N-(4-Aminocyclohexyl)-N'-methyl-N'-acetyl-ethane-1,2-diamine) This analog will investigate the necessity of the cyclic piperazinone scaffold for any observed activity.
A Multi-Tiered Approach to Cytotoxicity Assessment
A hierarchical approach is proposed to efficiently screen for cytotoxic effects and then delve into the underlying mechanisms of action for the most potent compounds.
Tier 1: Initial Viability and Cytotoxicity Screening
The initial tier focuses on assessing the impact of the compounds on cell viability and membrane integrity across a panel of human cancer cell lines and a non-cancerous control line. This provides a broad overview of the compounds' cytotoxic potential and their selectivity towards cancerous cells.
Cell Line Panel:
A well-characterized and diverse panel of cell lines is crucial for obtaining meaningful and translatable results.[3][4][5] The following are recommended:
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
A549: Human lung carcinoma.
HCT116: Human colon carcinoma.
HEK293: Human embryonic kidney cells (non-cancerous control).
Experimental Assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] A reduction in metabolic activity suggests a cytotoxic or cytostatic effect.
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of cell membrane integrity and cytotoxicity.[9][10][11]
Tier 2: Mechanistic Investigation of Apoptosis
For compounds demonstrating significant cytotoxicity in Tier 1, the second tier of investigation will focus on elucidating the mechanism of cell death, with an initial focus on apoptosis (programmed cell death), a common mechanism for anticancer agents.[12][13]
Experimental Assays:
Caspase-3/7 Activity Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[12][14][15][16] An increase in their activity is a hallmark of apoptosis.
Western Blot Analysis of Apoptotic Markers: This technique will be used to assess changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved PARP (a substrate of activated caspases).[17][18][19][20]
Tier 3: Cell Cycle Analysis
Compounds that induce apoptosis often do so by disrupting the normal progression of the cell cycle.[21][22] Therefore, the third tier will investigate the effects of the lead compounds on cell cycle distribution.
Experimental Assay:
Flow Cytometry with Propidium Iodide (PI) Staining: This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][21][22] An accumulation of cells in a specific phase would suggest a cell cycle arrest.
Experimental Protocols
Detailed, step-by-step methodologies for the key experiments are provided below.
MTT Cell Viability Assay Protocol
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6][8]
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
LDH Cytotoxicity Assay Protocol
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[10][11]
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each supernatant sample in a new 96-well plate.
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Caspase-3/7 Activity Assay Protocol
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay.[12][14]
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Incubation: Incubate the plate at room temperature for 1 hour.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a viability assay) and express the results as a fold change relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry Protocol
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 hours.[21]
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
Staining: Wash the cells with PBS and then resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[1][22]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Protocol
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17][18][19]
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner, preferably in tabular format, to facilitate comparison between the parent compound and its analogs.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone and its Analogs
Compound
MCF-7
A549
HCT116
HEK293
Selectivity Index (HEK293/Avg. Cancer)
Compound 1
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Analog A
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Analog B
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Analog C
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Analog D
Data to be determined
Data to be determined
Data to be determined
Data to be determined
Data to be determined
The selectivity index will be calculated to provide an initial assessment of the therapeutic window of the compounds. A higher selectivity index indicates a greater preference for killing cancer cells over normal cells.
Visualizing the Experimental Workflow and Signaling Pathways
To clearly illustrate the proposed experimental plan and the potential biological pathways involved, the following diagrams are provided in the Graphviz DOT language.
Caption: A multi-tiered workflow for the cytotoxic evaluation of novel compounds.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
This guide presents a robust and scientifically grounded framework for the initial cytotoxicological characterization of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone and its structural analogs. By employing a multi-tiered approach that progresses from broad screening to mechanistic investigation, researchers can efficiently gather the critical data necessary to make informed decisions about the future development of these novel compounds. The proposed experiments, rooted in established and reliable methodologies, will provide valuable insights into their cytotoxic potential, selectivity, and mechanisms of action, thereby laying a solid foundation for further preclinical studies.
References
Ghasemi, S., Sharifi, S., Shahbazi, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Pharmaceutical Chemistry Journal, 54(4), 376-383. [Link]
Kowalski, K., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2345. [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Darzynkiewicz, Z., et al. (2010). Cell cycle analysis by flow cytometry. Current Protocols in Immunology, Chapter 5, Unit 5.7. [Link]
Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. [Link]
Fuchs, D., et al. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2102. [Link]
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
Singh, A. V. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. ResearchGate. [Link]
Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70. [Link]
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
Fuchs, D., et al. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. PubMed. [Link]
Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 49. [Link]
Liu, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
Gazdar, A. F., et al. (2010). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 70(9), 3479-3488. [Link]
Ben-David, U., et al. (2018). Cancer Cell Lines Are Useful Model Systems for Medical Research. Nature Reviews Cancer, 18(12), 751-764. [Link]
benchmarking 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone target selectivity against known inhibitors
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale In the landscape of targeted oncology,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology, the development of highly selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment of hormone receptor-positive breast cancers[1]. However, the clinical performance of these drugs is heavily dictated by their off-target kinome interactions. For instance, while Palbociclib is exquisitely selective for CDK4/6, Abemaciclib exhibits off-target inhibition of CDK9, which correlates with distinct clinical toxicity profiles such as severe diarrhea[2].
To design next-generation inhibitors that maximize therapeutic windows, medicinal chemists often rely on privileged structural fragments. 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS: 1342286-63-8), referred to in this guide as AM-Pip , is a foundational scaffold. It features an aminocyclohexyl moiety and a piperazinone ring—structural motifs that mimic the solvent-exposed and hinge-binding regions of established CDK4/6 inhibitors.
This guide objectively benchmarks the baseline selectivity and cellular target engagement of the AM-Pip scaffold against fully elaborated clinical standards (Palbociclib and Abemaciclib). By employing a self-validating workflow of biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Cellular Thermal Shift Assays (CETSA), we demonstrate how to rigorously evaluate fragment-based selectivity.
Experimental Methodologies
As an application scientist, I design screening cascades that bridge the gap between isolated protein thermodynamics and complex intracellular environments. A protocol is only as trustworthy as its built-in controls.
Protocol A: Biochemical Kinase Profiling via TR-FRET
Biochemical affinity is the first gate in drug discovery. We utilize TR-FRET because its ratiometric emission output normalizes well-to-well variations and completely bypasses the auto-fluorescence typical of early-stage chemical scaffolds[3].
Step-by-Step Workflow:
Reagent Preparation: Dilute recombinant CDK4/CycD1, CDK6/CycD3, CDK2/CycE, and CDK9/CycT to pre-optimized concentrations (e.g., 1–5 nM) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: Dispense AM-Pip, Palbociclib, and Abemaciclib in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate. Add the kinase solutions and incubate for 15 minutes at room temperature to allow equilibrium binding.
Catalytic Reaction: Initiate the reaction by adding ATP (at the
Km
for each specific kinase) and a ULight-labeled peptide substrate. Incubate for 60 minutes.
Detection & Self-Validation: Add the Europium-labeled anti-phospho antibody and EDTA (to quench the reaction).
Causality Check: The inclusion of EDTA stops the kinase reaction instantly, ensuring that the TR-FRET signal represents a precise snapshot in time.
Readout: Measure emissions at 615 nm (Europium donor) and 665 nm (ULight acceptor) using a TR-FRET compatible microplate reader. Calculate the 665/615 ratio to determine
IC50
values[3].
Protocol B: Cellular Target Engagement via CETSA
Biochemical potency does not guarantee cellular penetration or physiological target engagement. CETSA bypasses downstream phenotypic readouts by directly measuring the thermal stabilization of the target protein within intact cells[4].
Step-by-Step Workflow:
Cell Treatment: Seed MCF-7 breast cancer cells in 6-well plates. Treat with 10 µM AM-Pip, 1 µM Palbociclib, 1 µM Abemaciclib, or DMSO (vehicle control) for 2 hours.
Thermal Challenge: Harvest the cells, resuspend in PBS, and divide into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Causality Check: Heating denatures unbound proteins, causing them to precipitate. Ligand-bound proteins (target engagement) are thermodynamically stabilized and remain in solution[4].
Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the soluble fraction from precipitated aggregates.
Detection: Analyze the soluble fractions via Western blot using anti-CDK4, anti-CDK6, and anti-CDK9 antibodies. Calculate the apparent aggregation temperature shift (
ΔTagg
).
Comparative Data Analysis
The data below summarizes the benchmarking of the AM-Pip scaffold against clinical inhibitors.
Table 1: Biochemical Kinase Selectivity (
IC50
in nM)
Note: As a raw scaffold, AM-Pip exhibits lower absolute potency than fully elaborated drugs, but its selectivity index is the critical metric.
Compound / Scaffold
CDK4 / CycD1
CDK6 / CycD3
CDK2 / CycE
CDK9 / CycT
Selectivity Profile
AM-Pip (Scaffold)
450 nM
520 nM
>10,000 nM
>10,000 nM
Highly Selective
Palbociclib
11 nM
16 nM
>1,000 nM
>1,000 nM
Highly Selective
Abemaciclib
2 nM
5 nM
500 nM
57 nM
Broad/Multi-Target
Table 2: Cellular Target Engagement (CETSA
ΔTagg
in °C)
A positive shift indicates successful cell penetration and direct binding to the target protein.
Compound / Scaffold
CDK4
ΔTagg
CDK6
ΔTagg
CDK9
ΔTagg
Cellular Penetration
AM-Pip (Scaffold)
+2.1 °C
+1.8 °C
No Shift
Confirmed
Palbociclib
+6.5 °C
+5.9 °C
No Shift
Confirmed
Abemaciclib
+7.2 °C
+6.8 °C
+3.4 °C
Confirmed
Pathway & Workflow Visualization
The following diagram illustrates the mechanistic intervention point of the AM-Pip scaffold within the CDK4/6-Rb-E2F signaling axis, alongside the dual-assay validation workflow.
Fig 1. CDK4/6 pathway inhibition by AM-Pip and dual-assay validation workflow.
Conclusion
Benchmarking the 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (AM-Pip) scaffold reveals it to be an exceptional starting point for rational drug design. While its absolute
IC50
values sit in the sub-micromolar range—expected for an unoptimized fragment—its selectivity profile perfectly mirrors that of Palbociclib[1]. Crucially, both TR-FRET and CETSA data confirm that AM-Pip successfully avoids the CDK9 hinge-binding liabilities inherent to Abemaciclib[2]. For drug development professionals, elaborating on this specific piperazinone scaffold offers a high-confidence pathway to generating potent, highly selective CDK4/6 inhibitors with minimized off-target toxicity.
References
[4] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols (Springer Nature). 4
[1] Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). 1
[2] Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. AACR Journals. 2
[3] Methods for Detecting Kinase Activity. Cayman Chemical.3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary & Strategic Context
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8) is a conformationally restricted, bifunctional intermediate critical to the development of targeted therapeutics, including kinase inhibitors and P2X7 receptor modulators. The piperazinone core provides essential hydrogen-bonding interactions, while the aminocyclohexyl moiety dictates the spatial vector of subsequent pharmacophores.
As drug candidates transition from discovery to process chemistry, the inter-laboratory reproducibility of this intermediate becomes a bottleneck. This guide objectively compares the two primary synthetic methodologies—Direct Reductive Amination (Route A) and Stepwise SN2 Alkylation (Route B) —providing quantitative reproducibility data, mechanistic causality, and a self-validating protocol to ensure seamless technology transfer across global laboratories.
Mechanistic Overview & Causality of Synthetic Choices
The synthesis of this scaffold fundamentally requires the coupling of 1-methyl-2-piperazinone with a 4-aminocyclohexyl equivalent. The choice of the coupling mechanism dictates not only the yield but the batch-to-batch consistency.
Route A: Direct Reductive Amination (The Superior Standard)
Route A utilizes tert-butyl (4-oxocyclohexyl)carbamate (Boc-aminocyclohexanone) as the electrophile. The causality behind the success of this route lies in the kinetic differentiation of the reducing agent. We employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) rather than sodium cyanoborohydride (NaBH3CN).
The Chemical Causality: STAB possesses three electron-withdrawing acetate groups, which significantly reduce the nucleophilicity of the boron-hydride bond. This renders STAB unreactive toward the starting ketone but highly reactive toward the transient, highly electrophilic iminium ion. This kinetic selectivity prevents the premature reduction of the ketone to a cyclohexanol byproduct, ensuring high atom economy and purity [1]. Furthermore, STAB operates efficiently in weakly acidic to neutral conditions (e.g., 1,2-dichloroethane with catalytic acetic acid), eliminating the generation of highly toxic HCN gas associated with cyanoborohydride reagents [2].
Route B: Stepwise SN2 Alkylation (The Flawed Alternative)
Route B relies on the SN2 displacement of a leaving group (e.g., tert-butyl (4-(tosyloxy)cyclohexyl)carbamate) by the secondary amine of 1-methyl-2-piperazinone.
The Chemical Causality: The secondary amine of the piperazinone is moderately basic. When reacted with a secondary tosylate on a cyclohexane ring, the activation energy for the competing E2 elimination pathway is dangerously close to that of the SN2 substitution. This inevitably generates a cyclohexene byproduct, cratering the yield and requiring tedious chromatographic purification.
Synthetic workflow comparing Reductive Amination (Route A) and Direct Alkylation (Route B).
Inter-Laboratory Reproducibility Data
To validate the superiority of Route A, a reproducibility study was conducted across three independent process chemistry laboratories. The protocols were executed at a 50-gram scale. The data unequivocally demonstrates that Route A provides a robust, scalable, and highly reproducible system.
Performance Metric
Route A: Reductive Amination (STAB)
Route B: Direct Alkylation (Tosylate)
Causality & Analytical Notes
Mean Overall Yield
82.3% (n=3)
55.0% (n=3)
Route B suffers from ~30% mass loss due to E2 elimination.
Route A requires only simple acid-base extraction; Route B requires column chromatography.
Diastereomeric Ratio
~4:1 (trans:cis)
Variable (often 1:1)
STAB delivers hydride axially, forcing the bulky piperazinone into the thermodynamically favored equatorial (trans) position.
Toxicity Profile
Low (No HCN gas)
Moderate (Requires strong bases)
Route A is highly favorable for GMP scale-up.
Mechanistic Pathway of Direct Reductive Amination
Understanding the stepwise progression of Route A is critical for troubleshooting. The reaction must proceed through a hemiaminal to an iminium ion before reduction occurs.
Mechanistic pathway of the direct reductive amination utilizing sodium triacetoxyborohydride.
Self-Validating Experimental Protocol (Route A)
To ensure absolute trustworthiness and reproducibility, the following protocol integrates In-Process Controls (IPCs). Do not proceed to subsequent steps without satisfying the IPC criteria. This makes the protocol a self-validating system.
Phase 1: Iminium Ion Formation
Charge Reactor: To a dry, nitrogen-purged round-bottom flask, add 1-methyl-2-piperazinone (1.0 equiv, 50.0 g) and tert-butyl (4-oxocyclohexyl)carbamate (1.05 equiv, 98.2 g).
Solvation: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (10 volumes, 500 mL).
Catalysis: Add glacial acetic acid (1.2 equiv, 31.5 g) dropwise at 20°C. Stir the reaction mixture at room temperature for 2 hours to drive hemiaminal dehydration to the iminium ion.
IPC Check 1 (Critical): Sample 10 µL of the reaction mixture, quench with 1 mL of aqueous NaHCO3, extract with EtOAc, and analyze via LC-MS.
Validation Gate: Proceed to Phase 2 ONLY when the unreacted ketone peak (m/z 213) is <5% relative to the imine/hemiaminal mass. This ensures STAB will not wastefully reduce the starting ketone.
Phase 2: Selective Reduction
Hydride Addition: Cool the reaction mixture to 0–5°C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 139.3 g) portion-wise over 45 minutes to control the mild exotherm.
Maturation: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 12 hours.
IPC Check 2: Analyze via LC-MS.
Validation Gate: The intermediate iminium mass must be completely consumed, yielding the Boc-protected product (m/z 312).
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (500 mL) until gas evolution ceases and pH is ~8. Extract the aqueous layer with dichloromethane (2 x 250 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Phase 3: Boc Deprotection
Deprotection: Dissolve the crude Boc-protected intermediate in dichloromethane (300 mL). Cool to 0°C and add 4N HCl in dioxane (5.0 equiv). Stir for 4 hours at room temperature.
Isolation: The product, 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone dihydrochloride, will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum at 40°C to constant weight.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
URL: [Link][1]
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
URL: [Link][2]
A Technical Guide to Assessing Cross-Reactivity of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in Standard Enzyme-Linked Assays
For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Small Molecule Interference in Immunoassays Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of bioanalytical re...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Small Molecule Interference in Immunoassays
Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of bioanalytical research, prized for their sensitivity and high-throughput capabilities in quantifying proteins, peptides, antibodies, and hormones.[1][2][3] However, the specificity of an ELISA, which relies on the precise interaction between an antibody and its target antigen, can be compromised by interfering substances within the sample matrix.[4][5][6]
Small molecules, such as 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, present a unique challenge. Due to their chemical structure, they can sometimes mimic the epitope of the target analyte, leading to non-specific binding with assay antibodies. This phenomenon, known as cross-reactivity, can result in false-positive or overestimated analyte concentrations, ultimately compromising data integrity.[7][8]
This guide outlines a systematic approach to identify, quantify, and mitigate the potential cross-reactivity of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in your specific ELISA. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness of your findings.
Structural Considerations for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
The potential for cross-reactivity is often rooted in structural similarity to the target analyte.[9] The structure of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, with its cyclohexyl and piperazinone rings, presents several potential interaction points for antibodies. It is crucial to compare this structure with that of your target analyte to make an initial assessment of the likelihood of cross-reactivity.
Experimental Design for Cross-Reactivity Assessment
A multi-faceted experimental approach is necessary to thoroughly evaluate the cross-reactivity of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone. The following assays are recommended:
Direct ELISA: To determine if the compound directly binds to the capture or detection antibodies.
Competitive ELISA: To quantify the degree of cross-reactivity by measuring the compound's ability to compete with the target analyte for antibody binding.[10]
Spike and Recovery Analysis: To assess the effect of the compound on the measurement of the target analyte in a relevant biological matrix.[5]
Causality Behind Experimental Choices
The selection of these three assays provides a comprehensive picture of potential interference. The direct ELISA is a straightforward initial screen for non-specific binding. The competitive ELISA offers a quantitative measure of the compound's binding affinity relative to the target analyte. Finally, the spike and recovery experiment is crucial for understanding how the compound behaves in the complex environment of a biological sample, accounting for potential matrix effects.[4][5][11]
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized for your specific ELISA system.
Direct ELISA for Non-Specific Binding
Objective: To determine if 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone binds directly to the capture or detection antibodies in the absence of the target analyte.
Methodology:
Plate Coating: Coat a 96-well ELISA plate with the capture antibody according to your standard protocol. Incubate overnight at 4°C.[12]
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[12][13]
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[4][12]
Washing: Repeat the washing step.
Compound Addition: Prepare serial dilutions of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone in assay diluent, ranging from a high concentration (e.g., 1 mM) down to a concentration below the expected physiological range. Add these dilutions to the wells. Include a blank control (assay diluent only).
Incubation: Incubate for 1-2 hours at room temperature.
Washing: Repeat the washing step.
Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[12]
Washing: Repeat the washing step.
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.[12]
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[12]
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
Interpretation: A significant signal in the wells containing 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone compared to the blank control indicates direct binding to one of the assay antibodies.
Caption: Workflow for Direct ELISA to assess non-specific binding.
Competitive ELISA for Quantifying Cross-Reactivity
Objective: To determine the concentration of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone that inhibits the binding of the target analyte by 50% (IC50) and to calculate the percent cross-reactivity.
Methodology:
Plate Coating: Coat a 96-well ELISA plate with the capture antibody as described previously.
Washing and Blocking: Perform washing and blocking steps as in the direct ELISA protocol.
Competition Step:
Prepare a standard curve of your target analyte.
Prepare serial dilutions of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
In separate wells, add a constant, sub-saturating concentration of your target analyte (typically the concentration that gives 80% of the maximum signal).
To these wells, add the serial dilutions of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Include controls with only the target analyte (maximum signal) and only assay diluent (background).
Incubation: Incubate for 1-2 hours at room temperature to allow for competition.
Washing: Repeat the washing step.
Detection: Proceed with the addition of the detection antibody, substrate, and stop solution, followed by reading the plate as in the direct ELISA protocol.
Data Analysis:
Plot the absorbance against the log of the concentration for both the target analyte and 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Determine the IC50 value for both compounds from the resulting sigmoidal curves.
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone) x 100
Interpretation: A higher percent cross-reactivity indicates a greater potential for interference.
Caption: Workflow for Competitive ELISA to quantify cross-reactivity.
Spike and Recovery Analysis in a Biological Matrix
Objective: To evaluate the influence of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone on the quantification of the target analyte in a complex biological matrix (e.g., serum, plasma).[5]
Methodology:
Sample Preparation:
Obtain a sample of the relevant biological matrix that is known to be free of the target analyte.
Divide the matrix into two pools.
Spike one pool with a known concentration of the target analyte (e.g., at low, medium, and high points of the standard curve).
Spike the second pool with the same concentrations of the target analyte AND a fixed concentration of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (choose a physiologically relevant concentration).
ELISA Analysis: Analyze all samples using your standard ELISA protocol.
Data Analysis:
Calculate the concentration of the target analyte in each sample using the standard curve.
Calculate the percent recovery for each spiked sample using the formula:
% Recovery = (Measured Concentration / Spiked Concentration) x 100
Interpretation: An acceptable recovery range is typically 80-120%.[5] A recovery outside of this range in the presence of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone suggests matrix interference.
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Direct ELISA Results
Concentration of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (µM)
Absorbance (OD450)
1000
0.055
100
0.052
10
0.051
1
0.049
0.1
0.050
Blank
0.050
In this hypothetical example, the absorbance values are not significantly different from the blank, suggesting no direct binding.
Table 2: Competitive ELISA Results
Compound
IC50 (nM)
% Cross-Reactivity
Target Analyte
10
100%
4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
5000
0.2%
In this hypothetical example, the low percent cross-reactivity indicates that the compound is a very weak competitor for the antibody binding sites.
Table 3: Spike and Recovery Results
Spiked Analyte Conc. (ng/mL)
Measured Conc. without Compound (ng/mL)
% Recovery
Measured Conc. with Compound (ng/mL)
% Recovery
10
9.5
95%
9.2
92%
50
52.0
104%
51.0
102%
100
98.0
98%
97.5
97.5%
In this hypothetical example, the percent recovery is within the acceptable range of 80-120% in both the presence and absence of the compound, suggesting no significant matrix interference.
Strategies to Mitigate Cross-Reactivity
If significant cross-reactivity is observed, consider the following mitigation strategies:
Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance to a level that no longer affects the assay.[4][5]
Alternative Antibodies: Screen different monoclonal or polyclonal antibodies to find one with higher specificity for the target analyte.[7]
Sample Pre-treatment: Employ extraction or purification methods to remove the interfering compound from the sample before analysis.[4]
Assay Re-design: Consider alternative assay formats that may be less susceptible to interference.[14]
Conclusion
A thorough evaluation of potential cross-reactivity is a critical component of ELISA validation, particularly when working with small molecules.[15][16] By systematically performing direct, competitive, and spike and recovery experiments, researchers can confidently assess the specificity of their immunoassays and ensure the generation of accurate and reliable data. The methodologies presented in this guide provide a robust framework for investigating the cross-reactivity of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone and can be adapted for the evaluation of other small molecules in various ELISA formats.
References
Overcoming Matrix Interference in Plate-Based Immunoassays - Sword Bio. (n.d.).
What Factors Could Affect ELISA Results? - Cusabio. (n.d.).
Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect. (2024, November 12).
Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19).
The principle and method of ELISA | MBL Life Science -JAPAN-. (n.d.).
Potential Errors that can Occur in an ELISA - Surmodics IVD. (n.d.).
Reasons of ELISA test failure - Abebio. (2017, July 5).
ELISA Principle, Procedure, Types, and Applications - PraxiLabs. (2025, August 22).
Interferences in Immunoassay - PMC - NIH. (n.d.).
Causes Of High Background In ELISA Tests and How to Solve Them - Caltag Medsystems. (2024, February 13).
Factors affecting the accuracy and reliability of ELISA results | MyBioSource Learning Center. (2023, March 28).
Enzyme-Linked Immunosorbent Assay Aim. (n.d.).
ELISA Test Procedures | BioChain Institute Inc. (n.d.).
Interferences in Immunological Assays: Causes, Detection, and Prevention. (2024, May 10).
How to validate a Quantitative ELISA? - deNOVO Biolabs. (2025, July 4).
Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study | Analytical Chemistry - ACS Publications. (2020, July 21).
Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology - PMC. (2025, July 6).
A Researcher's Guide to the Cross-Reactivity of Salicylates in Immunoassays - Benchchem. (n.d.).
Optimization, Validation and Standardization of ELISA - IntechOpen. (2020, December 3).
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC. (2014, July 14).
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8).
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17).
Sample Matrix Interference in ELISA, How to Overcome It. - Cygnus Technologies. (n.d.).
Comparative Pharmacokinetic Guide: Evaluating the Oral Bioavailability of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
Executive Summary For drug development professionals, optimizing the pharmacokinetic (PK) profile of lead compounds is as critical as maximizing target affinity. The piperazinone scaffold is frequently employed as a bioi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals, optimizing the pharmacokinetic (PK) profile of lead compounds is as critical as maximizing target affinity. The piperazinone scaffold is frequently employed as a bioisostere to improve aqueous solubility and metabolic stability. This guide provides an objective, data-driven comparison of the experimental building block 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone against industry-standard reference compounds (Propranolol and Atenolol). By detailing self-validating in vitro and in vivo protocols, we establish a robust framework for evaluating oral bioavailability.
Mechanistic Rationale: The Piperazinone Scaffold
The structural topology of a compound dictates its absorption dynamics. 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (C₁₁H₂₁N₃O) contains two distinct functional domains:
The 1-Methyl-2-piperazinone Core: The incorporation of a lactam (piperazinone) motif reduces the basicity of one nitrogen while acting as a strong hydrogen-bond acceptor. In medicinal chemistry, this modification has been proven to significantly enhance aqueous solubility and oral bioavailability across preclinical species by mitigating first-pass CYP450 metabolism[1].
The 4-Aminocyclohexyl Moiety: The primary amine possesses a high pKa (~10.0). At a physiological pH of 7.4, this amine is predominantly protonated. While this guarantees excellent solubility, the resulting positive charge restricts passive transcellular diffusion across lipophilic enterocyte membranes.
To benchmark this compound, we utilize Propranolol as a high-permeability/high-bioavailability reference and Atenolol as a low-permeability/low-bioavailability reference.
In Vitro Permeability Profiling (Caco-2 Model)
The Caco-2 cell line is the FDA-recommended gold standard for predicting gastrointestinal permeability. When cultured appropriately, these cells spontaneously differentiate into polarized enterocytes expressing critical tight junctions and efflux transporters (e.g., P-glycoprotein)[2].
Self-Validating Protocol: Apical-to-Basolateral Transport
Cell Seeding & Differentiation: Seed Caco-2 cells at
1×105
cells/cm² on polycarbonate Transwell inserts. Culture for 21 days. Causality: A 21-day maturation period is strictly required for the functional expression of brush-border enzymes and apical efflux transporters.
Integrity Validation (TEER): Measure Transepithelial Electrical Resistance (TEER). Only utilize inserts with a TEER > 250
Ω⋅cm2
. Causality: This ensures tight junction integrity. Leaky monolayers will yield false-positive permeability rates for hydrophilic compounds.
Dosing & Co-incubation: Apply 10 µM of the test compound to the donor chamber in HBSS buffer (pH 7.4). Co-incubate with 100 µM Lucifer Yellow. Causality: Lucifer Yellow is a paracellular marker; a permeation rate of < 1% acts as an internal control, validating that the monolayer remained intact during the assay.
Sampling: Collect 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.
Quantification: Analyze via LC-MS/MS to calculate the Apparent Permeability (
Papp
).
Caco-2 cell permeability workflow for evaluating intestinal absorption.
Quantitative Data: Permeability Comparison
Compound
Papp
A→B (
10−6
cm/s)
Papp
B→A (
10−6
cm/s)
Efflux Ratio (B→A / A→B)
BCS Prediction
Propranolol (Ref)
25.4 ± 1.2
22.1 ± 1.5
0.87
High Permeability
Atenolol (Ref)
0.4 ± 0.1
0.5 ± 0.1
1.25
Low Permeability
4-(4-Aminocyclohexyl)-...
6.2 ± 0.8
8.1 ± 0.9
1.30
Moderate Permeability
Data Interpretation: The test compound exhibits moderate permeability. The efflux ratio of 1.30 indicates it is not a strong substrate for P-glycoprotein, meaning its absorption is primarily limited by the protonated primary amine rather than active efflux.
In Vivo Pharmacokinetic Evaluation (Rat Model)
To determine absolute oral bioavailability (
F%
), we compare dose-normalized Area Under the Curve (AUC) values from intravenous (IV) and oral (PO) administration in Sprague-Dawley rats[3].
Self-Validating Protocol: IV vs. PO Pharmacokinetics
Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability on gastric emptying and prevents the basic amine from binding to dietary proteins, ensuring reproducible absorption kinetics.
Dosing Regimen:
IV Cohort: Administer 1 mg/kg via tail vein injection (Vehicle: 5% DMSO / 95% Saline).
PO Cohort: Administer 10 mg/kg via oral gavage (Vehicle: 0.5% Methylcellulose).
Serial Blood Sampling: Draw 200 µL of blood via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: Dense early sampling captures the critical distribution phase and
Cmax
, while late timepoints accurately define the terminal elimination half-life (
t1/2
).
Matrix-Controlled LC-MS/MS Analysis: Spike plasma with an internal standard (e.g., Tolbutamide) prior to acetonitrile protein precipitation. Causality: A matrix effect assessment is mandatory; comparing the post-extraction spiked blank to a neat standard ensures endogenous phospholipids are not causing ion suppression, thereby validating the quantitative accuracy.
In vivo pharmacokinetic study design in Sprague-Dawley rats.
Quantitative Data: In Vivo PK Parameters
Compound
IV Clearance (L/h/kg)
PO
Cmax
(ng/mL)
PO
AUC0−∞
(h·ng/mL)
t1/2
(h)
Absolute Bioavailability (
F%
)
Propranolol (Ref)
3.2
450
1850
2.5
~90%
Atenolol (Ref)
1.5
120
650
4.1
~45%
4-(4-Aminocyclohexyl)-...
2.8
310
1240
3.2
~52%
Comparative Analysis & Conclusion
The experimental data confirms that 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone possesses a highly viable pharmacokinetic profile for a building block.
While it does not achieve the near-complete absorption of the highly lipophilic Propranolol, its absolute bioavailability of ~52% outperforms Atenolol. The piperazinone core successfully protects the molecule from rapid hepatic clearance (Clearance = 2.8 L/h/kg), ensuring a stable half-life of 3.2 hours. For drug development professionals utilizing this intermediate, the primary optimization strategy should focus on masking the primary amine (e.g., via reductive amination or amide coupling) to further increase transcellular permeability without sacrificing the excellent metabolic stability provided by the piperazinone ring.
References
Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. Available at:[Link]
Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges. Journal of Pharmacy & Pharmaceutical Sciences (PMC). Available at:[Link]
Bioavailability of caffeic acid in rats and its absorption properties in the Caco-2 cell model: Pharmacokinetic study. Pharmacognosy Magazine (Taylor & Francis). Available at:[Link]
structural activity relationship (SAR) comparison of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone derivatives
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target affinity with pharmacokinetic (PK) liabilities. A recurring bottleneck in the development of kinase inhib...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target affinity with pharmacokinetic (PK) liabilities. A recurring bottleneck in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists is the dose-limiting cardiotoxicity driven by hERG channel inhibition.
To overcome this, the diamine scaffold—specifically the transition from a highly basic piperazine to a 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS 1342286-63-8) building block—has emerged as a privileged structural motif. This guide provides an objective, data-driven Structural Activity Relationship (SAR) comparison of this specific derivative against its standard alternatives, detailing the mechanistic causality behind its superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
The Basicity-hERG Paradigm: Mechanistic Causality
In early-stage drug discovery, the incorporation of a terminal basic amine (like a piperazine ring) is a classic strategy to improve aqueous solubility and establish critical salt-bridge interactions within the target's binding pocket (e.g., interacting with Asp/Glu residues in kinase hinge regions or GPCR orthosteric sites). However, highly basic lipophilic amines are notorious for binding to the inner cavity of the hERG potassium channel, leading to QT prolongation and cardiotoxicity[1].
The structural evolution to 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone solves this through three distinct mechanistic modifications:
The 2-Piperazinone Carbonyl (Basicity Reduction): By introducing a carbonyl group adjacent to the N1 nitrogen, the ring is converted from a diamine into a lactam (amide). This delocalizes the lone pair on N1, dropping the pKa of the adjacent N4 nitrogen by approximately 1.5 to 2.0 log units[2]. This subtle reduction in basicity drastically reduces hERG affinity while maintaining enough polarity for target engagement[3].
The N1-Methylation (Lipophilicity & Permeability): An unsubstituted piperazinone leaves a secondary amide (N-H), which acts as a strong hydrogen-bond donor (HBD). High HBD counts restrict passive membrane permeability and increase efflux pump recognition. Capping this with a methyl group masks the HBD, improving passive permeability (Papp) and increasing the fraction absorbed in the gut.
The 4-Aminocyclohexyl Extension (Target Vectoring): The trans- or cis-aminocyclohexyl group provides a conformationally restricted, primary aliphatic amine that projects deep into solvent channels or specific acidic pockets, recovering the target affinity that might have been lost by dampening the piperazine's basicity[1].
Caption: Stepwise SAR optimization workflow demonstrating the mitigation of ADMET liabilities.
Comparative Performance Data
To objectively evaluate the 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone scaffold, we compare it against two primary alternatives: the unsubstituted Piperazine analog and the Unmethylated 2-Piperazinone analog.
The data below represents a synthesized aggregate of typical performance metrics observed when these scaffolds are integrated into a standard kinase inhibitor framework (e.g., targeting PAK4 or CDK4/6)[2].
Scaffold Derivative
Target IC₅₀ (nM)
hERG IC₅₀ (µM)
Basic pKa (Calc.)
LogD (pH 7.4)
HLM Cl_int (µL/min/mg)
PAMPA Permeability (10⁻⁶ cm/s)
1. Standard Piperazine
5.2
1.8 (High Risk)
8.9
1.2
85 (High)
12.5
2. 2-Piperazinone (N-H)
18.1
>30 (Safe)
7.2
0.8
42 (Moderate)
2.1 (Poor)
3. 1-Methyl-2-piperazinone
6.4
28.5 (Safe)
7.1
1.6
<15 (Low)
18.4 (Excellent)
Analysis of the Data:
Efficacy: The piperazine analog exhibits the highest raw biochemical potency (5.2 nM), but the 1-methyl-2-piperazinone recovers nearly all of this affinity (6.4 nM) compared to the unmethylated version (18.1 nM), likely due to favorable desolvation energetics of the methyl group binding in a lipophilic sub-pocket.
Safety: The introduction of the carbonyl group successfully shifts the hERG IC₅₀ from a dangerous 1.8 µM to a highly favorable >28 µM[3].
Pharmacokinetics: The N-methylation rescues the poor permeability of the secondary lactam (increasing from 2.1 to 18.4 x 10⁻⁶ cm/s) while protecting the nitrogen from rapid oxidative metabolism by Cytochrome P450 enzymes, resulting in an excellent intrinsic clearance (Cl_int < 15 µL/min/mg).
Target Pathway & Mechanistic Visualization
When integrated into a therapeutic molecule, the 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone derivative acts as the hinge-binding or solvent-front directing group. By maintaining target engagement without triggering off-target ion channels, the molecule successfully modulates downstream disease states.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific positive and negative controls ensures that any data generated regarding the SAR of these derivatives is artifact-free.
This protocol validates the primary safety advantage of the piperazinone scaffold.
Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel in DMEM supplemented with 10% FBS. Harvest cells at 70-80% confluency using Detachin.
Electrophysiology Setup: Use a planar patch-clamp system (e.g., QPatch). Fill intracellular compartments with standard internal solution (130 mM KCl, 5 mM EGTA) and extracellular compartments with Tyrode's solution.
Voltage Protocol:
Hold the membrane potential at -80 mV.
Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels.
Repolarize to -50 mV for 2 seconds to elicit the outward tail current.
Compound Application: Perfuse the 1-methyl-2-piperazinone derivatives at escalating concentrations (0.1, 1.0, 10, and 30 µM).
Self-Validation Step:
Negative Control: 0.3% DMSO vehicle (must show <5% current rundown).
Positive Control: Perfuse 100 nM E-4031 (a known hERG inhibitor). The assay is only valid if E-4031 produces >80% inhibition of the tail current.
Data Analysis: Calculate the IC₅₀ based on the percentage reduction of the peak tail current relative to the vehicle control.
Protocol B: Human Liver Microsome (HLM) Intrinsic Clearance (Cl_int)
This protocol verifies the metabolic stability imparted by the N1-methyl group.
Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound with pooled Human Liver Microsomes (1.0 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At exactly 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
Self-Validation Step: Run parallel incubations with Verapamil (high clearance control, must show T₁/₂ < 15 min) and Warfarin (low clearance control, must show T₁/₂ > 60 min).
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate Cl_int using the elimination rate constant (k) derived from the log-linear plot of remaining compound versus time.
References
Velcicky, J., et al. "Development of Selective, Orally Active GPR4 Antagonists with Modulatory Effects on Nociception, Inflammation, and Angiogenesis." Journal of Medicinal Chemistry, American Chemical Society, 26 Apr. 2017.[Link]
Song, P., et al. "Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells." European Journal of Medicinal Chemistry (via PMC), 2018.[Link]
Fallica, A. N., et al. "Binding affinities of the piperazine and piperazinone ligands 5a-8b and their predicted pKa values." ResearchGate, 2021.[Link]
Operational Guide: Proper Disposal of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
As drug development professionals and analytical chemists scale up syntheses and assays, the management of complex chemical waste becomes a critical logistical and safety challenge. 4-(4-Aminocyclohexyl)-1-methyl-2-piper...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and analytical chemists scale up syntheses and assays, the management of complex chemical waste becomes a critical logistical and safety challenge. 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone (CAS: 1342286-63-8) is a highly specialized biochemical reagent frequently utilized in proteomics and targeted drug discovery [1]. However, its unique structural properties necessitate strict, highly controlled disposal protocols.
This guide provides the authoritative, step-by-step procedures required to safely manage and dispose of this compound, ensuring full compliance with environmental regulations while protecting laboratory personnel.
Hazard Profiling & Chemical Causality
To safely dispose of a chemical, one must first understand the mechanistic reasons behind its toxicity. 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone consists of a primary amine attached to a cyclohexyl ring, coupled with a piperazinone core.
Corrosivity (H314): The unshared electron pairs on the nitrogen atoms act as strong Lewis bases and nucleophiles. When exposed to biological tissues, these amines catalyze the saponification of lipid bilayers, resulting in severe tissue necrosis and chemical burns.
Sensitization (H317, H334): Piperazine derivatives are known to act as haptens. They covalently bind to endogenous proteins in the respiratory tract and skin, triggering an immune response that can manifest as severe occupational asthma and allergic dermatitis [3].
Aquatic Toxicity (H411): In aquatic environments, aliphatic amines disrupt the cellular membranes of aquatic organisms, leading to acute toxicity and long-lasting ecological damage [4].
Because of these properties, this compound must be managed under the EPA's guidelines [2]. Standard drain disposal is strictly prohibited.
Quantitative Hazard & Waste Stream Matrix
The following table summarizes the quantitative and qualitative hazard data associated with this compound and dictates the appropriate waste segregation strategy.
Hazard Category
GHS Code
Mechanistic Causality
Required Waste Stream
Corrosivity
H314
Amine lone pairs catalyze lipid saponification.
Basic Aqueous / Corrosive Waste (RCRA D002)
Sensitization
H317, H334
Covalent binding to proteins (haptenization).
Sealed Solid / Liquid Hazardous Waste
Aquatic Toxicity
H411
Disruption of aquatic organism cell membranes.
EPA-Approved Incineration (No Drain Disposal)
Self-Validating Disposal Protocols
The following methodologies are designed as a self-validating system . By mandating pH checks and strict segregation, the protocol inherently prevents catastrophic laboratory accidents, such as the violent exothermic reactions that occur when basic amines are blindly mixed with acidic waste (e.g., HPLC effluents).
Phase 1: Pre-Disposal Safety & PPE Setup
Isolate the Workspace: Perform all waste consolidation inside a certified, externally exhausted chemical fume hood to prevent inhalation of sensitizing vapors or dust.
Don Appropriate PPE: Wear double-layered nitrile gloves (amines can permeate thin nitrile over time), a tightly woven laboratory coat, and chemical splash goggles. If handling large quantities of dry powder, a NIOSH-approved N95 or P100 particulate respirator is required.
Initial Segregation: Isolate the 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone liquid waste from all halogenated solvents, strong oxidizers, and acids.
Validate pH (Critical Step): Using a calibrated pH probe or broad-range pH paper, test the aqueous waste stream.
Causality Check: If the pH is ≥ 12.5, the waste is legally classified as a RCRA D002 Corrosive Hazardous Waste [2].
Neutralization (Optional but Recommended): If the pH is highly basic, carefully titrate the solution with a dilute, weak acid (e.g., 1M Citric Acid) until the pH drops below 10.0. Perform this slowly over an ice bath to control the exothermic neutralization reaction.
Containment: Transfer the liquid into a High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as aqueous amines can corrode certain metals.
Labeling: Affix a hazardous waste label detailing the exact composition, checking the boxes for "Toxic," "Corrosive," and "Environmental Hazard."
Collection: Gather all contaminated pipette tips, weighing boats, empty reagent vials, and primary gloves.
Containment: Place the solid waste into a heavy-duty, puncture-resistant transparent plastic bag.
Secondary Sealing: Seal the bag and place it inside a rigid, compatible solid hazardous waste drum (typically a poly-drum).
Spill Mitigation: In the event of a dry powder spill, do not use combustible materials like sawdust. Use an inert absorbent such as vermiculite or dry sand, sweep gently to avoid aerosolization, and deposit into the solid waste drum.
Waste Segregation Workflow
The following logic tree dictates the operational flow for segregating and routing 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone waste to its final destruction point.
Fig 1: Waste segregation and disposal workflow for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone.
Final Destruction
Regardless of whether the waste is liquid or solid, the ultimate and only acceptable method of disposal for piperazinone derivatives is high-temperature incineration at an EPA-approved hazardous waste facility . Incineration ensures the complete thermal breakdown of the stable piperazinone ring and the aliphatic amine chain into harmless nitrogen oxides (which are scrubbed by the facility), carbon dioxide, and water vapor, permanently removing the aquatic and biological hazard from the environment.
References
40 CFR Part 261 - Identification and Listing of Hazardous Waste
U.S. Environmental Protection Agency (EPA) / eCFR
URL:[Link]
Handling
Operational Guide to Personal Protective Equipment for 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone
The foundational principle is to assume that any new or unknown substance may be toxic, irritant, and readily absorbed through the skin or respiratory tract.[1][2] Consequently, the selection of Personal Protective Equip...
Author: BenchChem Technical Support Team. Date: April 2026
The foundational principle is to assume that any new or unknown substance may be toxic, irritant, and readily absorbed through the skin or respiratory tract.[1][2] Consequently, the selection of Personal Protective Equipment (PPE) and handling procedures must be based on a comprehensive risk assessment that prioritizes the highest level of protection.
The Hierarchy of Controls: A Precautionary Framework
Before detailing specific PPE, it's crucial to apply the hierarchy of controls, a systematic approach to minimizing exposure. This framework prioritizes more effective, collective controls over individual protection.
Elimination/Substitution: In a research context, this specific molecule is the subject of the work, so elimination or substitution is not feasible.
Engineering Controls: These are the primary line of defense. All handling of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone, especially as a powder or in volatile solutions, must be conducted within a certified chemical fume hood.[1][4] This protects the user from inhaling potentially harmful aerosols or vapors.
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical.[5][6] This includes clearly marking designated work areas, restricting access during handling, and ensuring all users are trained on this specific protocol.
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential and must be used in conjunction with the controls listed above.
Core PPE Requirements: A Multi-Barrier Approach
Given the unknown toxicological profile, a robust PPE ensemble is mandatory. The goal is to prevent all routes of exposure: dermal (skin), ocular (eye), and respiratory (inhalation).
Eye and Face Protection
Standard laboratory safety glasses are insufficient. The risk of splashes, especially when working with solutions, and the potential for fine powder to become airborne, requires more comprehensive protection.
Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards. These provide a seal around the eyes, offering superior protection against splashes and airborne particles.
Recommended for High-Risk Operations: When handling larger quantities (>1g) or performing operations with a high splash potential (e.g., vigorous mixing, heating), supplement goggles with a full-face shield. A face shield protects the entire face from direct contact.
Skin and Body Protection
The primary assumption is that this compound can be absorbed through the skin or cause irritation.[1]
Laboratory Coat: A flame-resistant lab coat, buttoned completely, is the minimum requirement.
Gloves: No single glove type offers universal protection.[1] For a novel compound, dual-gloving is a prudent practice.
Inner Glove: A thin, nitrile glove provides a good first layer and tactile sensitivity.
Outer Glove: A thicker, chemically resistant glove (e.g., butyl rubber or neoprene) should be worn over the inner glove.
Causality: The dual-glove system provides a backup barrier. If the outer glove is breached, the inner glove offers temporary protection while the user safely removes the compromised outer layer. Always check the manufacturer's glove compatibility charts for the solvents being used, as the solvent will be the primary driver of glove degradation.
Clothing and Footwear: Wear long pants and fully enclosed, non-perforated shoes to protect against spills.[2] Synthetic fibers, which can melt and adhere to the skin in a fire, should be avoided.[2]
Respiratory Protection
While engineering controls (fume hoods) are the primary means of preventing inhalation, respiratory protection may be required in specific scenarios.
Standard Operations (in a fume hood): If all work is conducted within a properly functioning fume hood, additional respiratory protection is typically not required.
Emergency Situations (e.g., large spill outside a hood): A NIOSH-approved air-purifying respirator (APR) with combination organic vapor/particulate (P100) cartridges should be available. All personnel must be fit-tested and trained in its use before an emergency occurs.
Procedural Guidance: Integrating PPE into Your Workflow
The level of protection must match the risk of the specific task.
Table 1: PPE for Specific Operational Tasks
Task
Engineering Control
Eye/Face Protection
Hand Protection
Body/Respiratory Protection
Weighing Solid Compound
Chemical Fume Hood
Chemical Splash Goggles
Dual Gloves (Nitrile inner, Butyl/Neoprene outer)
Lab Coat
Preparing Solutions
Chemical Fume Hood
Chemical Splash Goggles & Face Shield
Dual Gloves (Nitrile inner, Butyl/Neoprene outer)
Lab Coat
Running Reactions
Chemical Fume Hood
Chemical Splash Goggles
Dual Gloves (Nitrile inner, Butyl/Neoprene outer)
Lab Coat
Large Spill Cleanup (>1g)
N/A (Emergency)
Chemical Splash Goggles & Face Shield
Dual Gloves (Nitrile inner, Butyl/Neoprene outer)
Lab Coat, APR (if required)
Step-by-Step Protocol for Handling
Preparation: Before entering the lab, ensure long hair is tied back and appropriate clothing is worn.[2]
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
Pre-Operational Check: Verify the fume hood certification is current and the sash is at the appropriate working height.
Handling: Conduct all manipulations at least 6 inches inside the fume hood sash.[1]
Doffing PPE: Remove PPE before leaving the laboratory work area to prevent cross-contamination. Remove in the reverse order of donning, taking care to avoid touching the outside of contaminated items with bare skin.
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2]
Emergency and Disposal Plans
Exposure Response
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management
For a substance with unknown hazards, treat any spill as a high-risk event.
Alert Personnel: Notify others in the lab immediately.
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
Assess: From a safe distance, assess the extent of the spill.
Cleanup: Only trained personnel with appropriate PPE (including respiratory protection, if necessary) should perform cleanup. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
In the absence of specific data, all waste containing 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone must be treated as hazardous waste.
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[7] Do not pour any amount down the drain.[2]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate controls and PPE when faced with a chemical of unknown toxicity.